Product packaging for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline(Cat. No.:CAS No. 119192-10-8)

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No.: B022794
CAS No.: 119192-10-8
M. Wt: 174.2 g/mol
InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1H-1,2,4-triazol-1-ylmethyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B022794 4-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 119192-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLQVRIVLWGDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356296
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119192-10-8
Record name 1-(4-Aminobenzyl)-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-profile pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its established and potential biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a solid, crystalline powder.[1] Its core structure consists of an aniline ring substituted with a methyl group, which in turn is linked to a 1,2,4-triazole ring. This unique combination of aromatic and heterocyclic moieties underpins its utility as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀N₄[2][3]
Molecular Weight 174.21 g/mol [2]
CAS Number 119192-10-8
Appearance Crystalline powder[1]
Melting Point 124 °C; 127-128 °C; 130-135 °C[1][4][5]
Boiling Point 402.1 ± 47.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Solubility Moderately soluble in methanol and dimethylformamide; limited water solubility. Soluble in water and organic solvents.[1][3]

Note on Physical Properties: The reported melting point varies across different sources, which may be attributed to differences in purity and analytical methods. The boiling point is a predicted value.

Spectral Data

1H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the triazole ring. The integration of these signals would correspond to the number of protons in each environment.

13C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons of the aniline ring, the methylene carbon, and the carbons of the triazole ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt.

Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

  • Reaction: 4-nitrobenzyl bromide is reacted with the sodium salt of 1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF).

  • Procedure: To a solution of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in DMF (100 ml), 4-nitrobenzyl bromide (21.6 g, 0.1 mol) is added.[5] The reaction mixture is stirred until the reaction is complete (monitored by TLC).[5] The reaction mixture is then poured into ice water with stirring to precipitate the product.[5] The crude product is collected by filtration and recrystallized from ethyl acetate to yield a pale yellow solid.[5]

  • Yield: Approximately 60%.[5]

  • Characterization: Melting point: 100-101 °C; Mass spectrometry: m/z = 205 (M+H)⁺.[5]

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Reaction: The nitro group of 1-(4-nitrobenzyl)-1H-1,2,4-triazole is reduced to a primary amine.

  • Procedure: The 1-(4-nitrobenzyl)-1H-1,2,4-triazole from the previous step is dissolved in a suitable solvent (e.g., 30 ml of a solvent mixture) in a three-necked flask equipped with a stirrer, thermometer, and condenser.[5] The solution is heated to 60 °C in a water bath.[5] Iron powder (5.6 g, 0.1 mol) is added in portions with stirring.[5] The reaction is continued for 2 hours.[5] After completion, the reaction mixture is filtered through diatomaceous earth.[5] The filtrate is made alkaline with concentrated ammonia solution and extracted twice with ethyl acetate.[5] The combined organic extracts are washed with saturated saline, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product as a light yellow solid.[5]

  • Yield: Approximately 90%.[5]

  • Characterization: Melting point: 127-128 °C.[5]

Synthetic Workflow for this compound.
Purification

Recrystallization is a common method for the purification of the final product. Ethyl acetate is a suitable solvent for this purpose.[5] The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and by its melting point.

Biological Significance and Applications

The primary and most well-documented role of this compound is as a key intermediate in the synthesis of pharmaceuticals.

Intermediate in Rizatriptan Synthesis

This compound is a crucial precursor in the industrial synthesis of Rizatriptan, a selective 5-HT receptor agonist used for the treatment of migraine headaches.[5] The synthesis of Rizatriptan from this intermediate involves a diazotization reaction followed by further chemical transformations.

Role as an Intermediate in Rizatriptan Synthesis.
Potential Intrinsic Biological Activities

While the primary focus has been on its role as a synthetic intermediate, the 1,2,4-triazole moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting antifungal, antimicrobial, anticancer, and anticonvulsant properties. Research into derivatives of this compound has shown promising results in areas such as cancer therapy. For instance, certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent inhibitory activities against cancer cell lines. However, at present, there is limited publicly available data on the intrinsic biological activity and specific signaling pathway modulation of this compound itself. Further research is warranted to explore the potential pharmacological profile of this compound beyond its role as a synthetic precursor.

Safety Information

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its essential role as a building block for important drugs. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a summary of its known applications. While its utility as a synthetic intermediate is well-established, the exploration of its own potential biological activities remains a promising area for future research. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS: 119192-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, and established applications, with a primary focus on its role in the manufacturing of the anti-migraine agent Rizatriptan. While direct pharmacological and toxicological data on this compound are limited, this guide also explores the broader biological potential of the 1,2,4-triazole scaffold, suggesting avenues for future research. All quantitative data is presented in structured tables for clarity, and experimental procedures are detailed to enable replication.

Chemical and Physical Properties

This compound is a solid organic compound. Its identity and fundamental physicochemical properties are summarized in the tables below.

Identifier Value
CAS Number 119192-10-8
IUPAC Name This compound
Synonyms 1-(4-Aminobenzyl)-1,2,4-triazole, 4-(1,2,4-Triazol-1-ylmethyl)benzenamine
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Property Value Reference
Appearance White to light tan solid[1]
Melting Point 123-127 °C[1]
Boiling Point 402 °C (literature)[1]
Flash Point 197 °C (literature)[1]
Solubility Soluble in Chloroform and Methanol[1]
Purity ≥98%[2]

Synthesis of this compound

The primary application of this compound is as a crucial intermediate in the synthesis of Rizatriptan, a selective 5-HT receptor agonist used for the treatment of migraines.[3][4][5] The synthesis is typically a two-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt.

Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole

  • In a suitable reaction vessel, dissolve 4-nitrobenzyl bromide (21.6 g, 0.1 mol) and 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in dimethylformamide (DMF, 100 ml).

  • Allow the reaction to proceed to completion.

  • Pour the reaction mixture into ice water and stir to induce crystallization.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from ethyl acetate to yield a pale yellow solid.

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(4-nitrobenzyl)-1H-1,2,4-triazole obtained from the previous step and 30 ml of a suitable solvent.

  • Heat the mixture to 60°C using a water bath.

  • Add iron powder (5.6 g, 0.1 mol) in portions while stirring.

  • Continue the reaction for 2 hours after the addition of iron powder is complete.

  • Filter the reaction mixture through diatomaceous earth.

  • Make the filtrate alkaline by adding concentrated ammonia water.

  • Extract the product twice with ethyl acetate.

  • Combine the organic extracts, filter through diatomaceous earth, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Evaporate the organic solvent to obtain a light yellow solid of this compound.

G cluster_0 Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole cluster_1 Step 2: Synthesis of this compound 4-Nitrobenzyl bromide 4-Nitrobenzyl bromide Reaction Reaction 4-Nitrobenzyl bromide->Reaction 1,2,4-Triazole sodium salt 1,2,4-Triazole sodium salt 1,2,4-Triazole sodium salt->Reaction 1-(4-Nitrobenzyl)-1H-1,2,4-triazole 1-(4-Nitrobenzyl)-1H-1,2,4-triazole Reaction->1-(4-Nitrobenzyl)-1H-1,2,4-triazole Nitro_Intermediate 1-(4-Nitrobenzyl)-1H-1,2,4-triazole Reduction Reduction Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product G Start This compound Process Multi-step Chemical Synthesis Start->Process Key Intermediate End Rizatriptan (Anti-migraine Drug) Process->End

References

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the synthesis of the anti-migraine drug Rizatriptan. This document details its molecular structure, chemical formula, and physicochemical properties. A thorough experimental protocol for its synthesis is provided, alongside a discussion of the broader biological significance of the 1,2,4-triazole moiety in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a central aniline ring substituted with a methyl group that is, in turn, linked to a 1,2,4-triazole ring.

Molecular Formula: C₉H₁₀N₄[1][2]

Canonical SMILES: C1=CC(=CC=C1CN2C=NC=N2)N[1]

InChI: 1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2[1]

InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N[1]

CAS Number: 119192-10-8[1]

Synonyms:

  • 4-(1,2,4-triazol-1-ylmethyl)aniline[1]

  • 1-(4-aminobenzyl)-1,2,4-triazole[1]

  • Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 174.20 g/mol [1][2]
Physical Form Solid
Melting Point 124 °C[3]
127-128 °C[4]
Boiling Point 402.1 ± 47.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Topological Polar Surface Area 56.7 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Purity ≥98%[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a two-step process, starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt. This procedure is a crucial part of the overall synthesis of Rizatriptan.[4]

Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

Materials:

  • 4-nitrobenzyl bromide (21.6 g, 0.1 mol)

  • 1,2,4-triazole sodium salt (9.1 g, 0.1 mol)

  • Dimethylformamide (DMF, 100 ml)

  • Ice water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt in DMF.

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture into ice water with stirring to precipitate the product.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from ethyl acetate to yield a pale yellow solid.

Expected Yield: Approximately 12 g (60%).[4] Characterization:

  • Melting Point: 100-101 °C[4]

  • Mass Spectrometry: m/z = 205 (M+H)⁺[4]

  • Purity (by HPLC): 99%[4]

Step 2: Synthesis of this compound

Materials:

  • 1-(4-nitrobenzyl)-1H-1,2,4-triazole (from Step 1)

  • Iron powder (5.6 g, 0.1 mol)

  • A suitable solvent (e.g., 30 ml of a mixture of ethanol and water)

  • Thick ammonia water

  • Ethyl acetate

  • Diatomaceous earth

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(4-nitrobenzyl)-1H-1,2,4-triazole and the solvent.

  • Heat the mixture in a water bath to 60 °C.

  • Add iron powder in batches while stirring.

  • Continue the reaction for 2 hours after the addition of iron powder is complete.

  • Filter the reaction mixture through diatomaceous earth.

  • Make the filtrate alkaline by adding thick ammonia water.

  • Extract the product twice with ethyl acetate.

  • Combine the organic extracts, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Evaporate the organic solvent to obtain a light yellow solid.

Expected Yield: Approximately 7.7 g (90%).[4] Characterization:

  • Melting Point: 127-128 °C[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole cluster_step2 Step 2: Synthesis of this compound A 4-Nitrobenzyl bromide D Reaction A->D B 1,2,4-Triazole sodium salt B->D C DMF C->D E Precipitation in ice water D->E F Recrystallization (Ethyl Acetate) E->F G 1-(4-nitrobenzyl)-1H-1,2,4-triazole F->G H 1-(4-nitrobenzyl)-1H-1,2,4-triazole J Reduction H->J I Iron Powder I->J K Work-up (Filtration, Extraction, Drying) J->K L This compound K->L

Caption: Synthetic pathway for this compound.

Biological Context and Applications

While this compound is primarily recognized as a crucial intermediate in the pharmaceutical industry for the synthesis of Rizatriptan, the 1,2,4-triazole moiety it contains is a significant pharmacophore in its own right.[5] Triazole derivatives are known to exhibit a wide range of biological activities.

Role as a Pharmaceutical Intermediate

The principal application of this compound is in the manufacturing of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[4][6] The synthesis of Rizatriptan involves the conversion of the aniline group of this intermediate into a hydrazine, which is then reacted with other precursors to form the final indole structure of the drug.[6][7]

Broader Biological Significance of Triazoles

The 1,2,4-triazole ring is a common structural motif in many biologically active compounds, demonstrating a broad spectrum of pharmacological effects:

  • Anticancer Activity: Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[8] Their mechanisms of action can include the induction of apoptosis and cell cycle arrest in cancer cells.[9]

  • Antimicrobial and Antifungal Properties: The triazole nucleus is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole. These compounds function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[10]

  • Anticonvulsant Activity: Certain derivatives of 1,2,4-triazole have shown promise as anticonvulsant agents.[11]

  • Other Activities: The therapeutic potential of triazoles extends to antiviral, antimalarial, and antitubercular activities.[8][9] The polar nature of the triazole ring can enhance the solubility and pharmacological profile of drug candidates.[8]

The diverse biological activities of triazole-containing compounds underscore the importance of intermediates like this compound in providing a versatile scaffold for the development of new therapeutic agents.

Conclusion

This compound is a well-characterized compound with significant industrial importance as a precursor to the anti-migraine medication Rizatriptan. Its synthesis is a robust and high-yielding process. Beyond its role as an intermediate, the embedded 1,2,4-triazole core highlights a rich area of medicinal chemistry, with numerous derivatives demonstrating potent and diverse biological activities. This technical guide serves as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development, providing essential data and protocols for the synthesis and understanding of this important molecule.

References

A Technical Guide to the Physicochemical Properties of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the pharmaceutical industry, notably in the synthesis of the anti-migraine agent Rizatriptan. This document outlines the available solubility information, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the compound's synthesis pathway.

Solubility Profile

Qualitative assessments describe this compound as being moderately soluble in common organic solvents such as methanol and dimethylformamide (DMF), with limited solubility in water.[1] The presence of the triazole ring contributes to its polarity and potential for hydrogen bonding.[1]

Due to the limited availability of specific quantitative solubility data in public literature, a standardized experimental protocol is provided below for researchers to determine the precise solubility in methanol and DMF.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
DMF25Data to be determinedData to be determined

Experimental Protocols

Protocol for Determining Quantitative Solubility

The following is a standard procedure for determining the solubility of an organic compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in methanol and DMF at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Methanol (analytical grade)

  • N,N-Dimethylformamide (DMF, analytical grade)

  • Analytical balance

  • Vials or test tubes with closures

  • Constant temperature shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the solvent (methanol or DMF).

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

    • Dilute the filtered solution with the respective solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve for this compound in each solvent is required.

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L). The molecular weight of this compound is approximately 174.21 g/mol .

Synthesis of this compound

This compound is a pivotal intermediate in the synthesis of Rizatriptan.[2] The general synthesis involves a two-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole cluster_step2 Step 2: Reduction to this compound A 4-Nitrobenzyl bromide react1 Reaction A->react1 B 1,2,4-Triazole sodium salt B->react1 C DMF (Solvent) C->react1 product1 1-(4-nitrobenzyl)-1H-1,2,4-triazole react1->product1 react2 Reduction product1->react2 D Iron powder (Reducing agent) D->react2 E Ammonium chloride (in water) E->react2 final_product This compound react2->final_product

Caption: Synthesis workflow for this compound.

References

Unveiling the Structural Landscape of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate, 1-(4-nitrobenzyl)-1H-1,2,4-triazole, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

A common synthetic route involves the reaction of 4-nitrobenzyl bromide with the sodium salt of 1,2,4-triazole in a suitable solvent like dimethylformamide (DMF).

  • Materials: 4-nitrobenzyl bromide, 1,2,4-triazole sodium salt, Dimethylformamide (DMF).

  • Procedure: To a solution of 1,2,4-triazole sodium salt (0.1 mol) in DMF (100 ml), 4-nitrobenzyl bromide (0.1 mol) is added. The reaction mixture is stirred at room temperature until the reaction is complete. The mixture is then poured into ice water, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield pale yellow solid of 1-(4-nitrobenzyl)-1H-1,2,4-triazole.[1]

Experimental Protocol: Synthesis of this compound

The final step involves the reduction of the nitro group of the intermediate to an aniline.

  • Materials: 1-(4-nitrobenzyl)-1H-1,2,4-triazole, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: The intermediate, 1-(4-nitrobenzyl)-1H-1,2,4-triazole, is dissolved in a mixture of ethanol and water. Iron powder (0.1 mol) and a catalytic amount of ammonium chloride are added to the solution. The mixture is heated to 60°C and stirred for several hours.[1] After the reaction is complete, the mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the pH is adjusted with a thick ammonia solution to induce precipitation. The product, this compound, is then extracted with ethyl acetate.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Reduction 4-nitrobenzyl_bromide 4-Nitrobenzyl Bromide Reaction1 Reaction in DMF 4-nitrobenzyl_bromide->Reaction1 1,2,4-triazole_sodium 1,2,4-Triazole Sodium Salt 1,2,4-triazole_sodium->Reaction1 Intermediate 1-(4-Nitrobenzyl)-1H-1,2,4-triazole Reaction1->Intermediate Reduction Reduction (Fe, NH4Cl) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Synthetic workflow for this compound.

Crystal Structure Analysis of a Related Compound: 4-(1,2,4-Triazol-1-yl)aniline

While crystallographic data for this compound is not available, the analysis of the closely related 4-(1,2,4-triazol-1-yl)aniline provides valuable insights into the potential solid-state conformation and intermolecular interactions. The key difference between these molecules is the absence of the methylene (-CH2-) bridge in the latter.

Experimental Protocol: X-ray Crystallography of 4-(1,2,4-Triazol-1-yl)aniline
  • Crystal Growth: Yellow block-like crystals of 4-(1,2,4-triazol-1-yl)aniline were obtained by recrystallization from ethanol.[2]

  • Data Collection: X-ray diffraction data were collected at 296 K using a suitable single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined freely, while other hydrogen atoms were placed in calculated positions.[2]

Crystallographic Data Summary

The following tables summarize the key crystallographic data and selected geometric parameters for 4-(1,2,4-triazol-1-yl)aniline.

Parameter Value [2][3]
Chemical FormulaC₈H₈N₄
Formula Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1309 (3)
b (Å)10.1384 (4)
c (Å)9.8188 (4)
β (°)108.435 (2)
Volume (ų)768.10 (5)
Z4
Density (calculated) (g/cm³)1.385
Absorption Coefficient (mm⁻¹)0.093
F(000)336
R-factor0.044
wR-factor0.118

Table 1: Crystal data and structure refinement for 4-(1,2,4-triazol-1-yl)aniline.

Bond Length (Å) [2]Angle Degree (°) [2]
N1-C81.419 (2)C2-N1-C8126.2 (1)
N1-C21.334 (2)N2-N1-C8125.1 (1)
N2-N11.388 (2)C7-C8-N1120.4 (1)
N2-C11.317 (2)C3-C8-N1120.1 (1)
N3-C11.354 (2)C1-N3-C2103.5 (1)
N3-N41.378 (2)C2-N4-N3111.4 (1)
C2-N41.320 (2)

Table 2: Selected bond lengths and angles for 4-(1,2,4-triazol-1-yl)aniline.

In the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, the triazole and benzene rings are not coplanar, with a dihedral angle of 34.57 (7)° between them.[2][3] The molecules are linked into sheets by intermolecular N—H⋯N and C—H⋯N hydrogen bonds. Aromatic π–π stacking interactions are also observed.[2][3]

Crystal_Packing cluster_mol1 Molecule A cluster_mol2 Molecule B A_Aniline Aniline Ring A_Triazole Triazole Ring A_Aniline->A_Triazole Dihedral Angle 34.57° B_Aniline Aniline Ring A_Aniline->B_Aniline π-π Stacking B_Triazole Triazole Ring A_Aniline->B_Triazole C-H...N Hydrogen Bond A_Triazole->B_Aniline N-H...N Hydrogen Bond B_Aniline->B_Triazole

Figure 2: Intermolecular interactions in the crystal structure of 4-(1,2,4-triazol-1-yl)aniline.

Biological Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] This highlights the importance of understanding the structure and synthesis of compounds like this compound.

Reported Biological Activities:
  • Antifungal: Many commercially available antifungal drugs contain a 1,2,4-triazole ring.

  • Antimicrobial: Derivatives have shown activity against various bacteria.[4]

  • Anticancer: Some 1,2,4-triazole compounds have been investigated for their potential as anticancer agents.[2]

  • Anti-inflammatory: Anti-inflammatory properties have been reported for certain derivatives.[4]

  • Antiviral: The triazole core is present in some antiviral medications.[4][5]

The diverse biological profile of 1,2,4-triazole derivatives underscores the value of synthetic intermediates like this compound in the development of new therapeutic agents. Further research into the crystal structure of this specific compound would provide deeper insights for rational drug design and the development of novel pharmaceuticals.

References

Unlocking the Therapeutic Potential of the 4-(1H-1,2,4-Triazol-1-yl)aniline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This technical guide delves into the burgeoning therapeutic applications of derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline, a key synthetic intermediate. While the core compound itself is primarily recognized for its role in the synthesis of the anti-migraine drug Rizatriptan, its structural scaffold has proven to be a fertile ground for the development of potent anticonvulsant and anticancer agents. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies for key assays, and elucidation of the underlying mechanisms of action through signaling pathway diagrams for these promising derivatives.

Introduction

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline serves as a pivotal building block in pharmaceutical synthesis. Its established role is as a key intermediate in the manufacturing of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraines.[1][2] Beyond this, the inherent chemical properties of the 1,2,4-triazole ring, such as its ability to participate in hydrogen bonding and its overall stability, make it a "privileged structure" in drug discovery.[1] This has spurred extensive research into the pharmacological activities of various derivatives, leading to the discovery of compounds with significant therapeutic potential, particularly in the fields of neurology and oncology.

This guide will focus on two of the most promising therapeutic avenues for derivatives of the 4-(1H-1,2,4-triazol-1-yl)aniline scaffold: anticonvulsant and anticancer activities.

Anticonvulsant Applications

A significant body of research has highlighted the potent anticonvulsant effects of N-substituted amide derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline. These compounds have been systematically evaluated in preclinical models of epilepsy, demonstrating their potential to control seizures.

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of various derivatives has been quantified using standardized animal models, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The 50% effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.

Compound IDSubstitution on Amide NitrogenMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
6f 3-Fluorobenzamide13.119.7[3]
6l 4-(Trifluoromethyl)benzamide9.119.0[3]
6c 3-Chlorobenzamide>30, <100>30, <100[3]
6e 2-Fluorobenzamide>30, <100>30, <100[3]
6g 4-Fluorobenzamide<30<30[3]
6i 3-(Trifluoromethyl)benzamide<30<30[3]
9b Butyramide<30<30[3]
9c Pentanamide<30<30[3]
Mechanism of Action: Modulation of GABAergic Neurotransmission

The anticonvulsant activity of these triazole derivatives is believed to be mediated, at least in part, through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABAA receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Several studies suggest that triazole-containing compounds can act as positive allosteric modulators of the GABAA receptor, potentiating the effect of GABA.[3][4] This leads to a greater inhibitory tone in the brain, which can suppress the abnormal neuronal firing characteristic of seizures.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_channel Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT GABA_released GABA Vesicle->GABA_released Exocytosis GABAA_R GABAA Receptor GABA_released->GABAA_R Binds Cl_in Cl- Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Cl_out Cl- Cl_out->Cl_in Influx Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Results in Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Produces Triazole 4-(1H-1,2,4-triazol-1-yl)aniline Derivative Triazole->GABAA_R Positive Allosteric Modulation

Caption: GABAergic signaling pathway and the proposed mechanism of action for anticonvulsant 4-(1H-1,2,4-triazol-1-yl)aniline derivatives.

Anticancer Applications

Derivatives of the 4-(1H-1,2,4-triazol-1-yl)aniline scaffold have also demonstrated significant potential as anticancer agents. Various modifications to the core structure have yielded compounds with potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of these compounds is typically assessed using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of potency.

Compound IDKey Structural FeatureCancer Cell LineIC50 (µM)Reference
2 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridMCF-7 (Breast)18.7[5]
2 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridHCT-116 (Colon)25.7[5]
5 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridMCF-7 (Breast)19.2[5]
5 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridHCT-116 (Colon)26.3[5]
14 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridMCF-7 (Breast)15.6[5]
14 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridHCT-116 (Colon)23.9[5]
15 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridMCF-7 (Breast)17.9[5]
15 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridHCT-116 (Colon)24.5[5]
Doxorubicin (Reference Drug)MCF-7 (Breast)19.7[5]
Doxorubicin (Reference Drug)HCT-116 (Colon)22.6[5]
Mechanism of Action: Induction of Apoptosis

One of the key mechanisms through which these triazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[5] Apoptosis is a tightly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability of these compounds to trigger apoptosis in cancer cells makes them promising candidates for cancer therapy. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes, the executioners of apoptosis.

Apoptosis_Pathway cluster_stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Triazole_Derivative 4-(1H-1,2,4-triazol-1-yl)aniline Derivative Death_Receptor Death Receptor Triazole_Derivative->Death_Receptor Mitochondrion Mitochondrion Triazole_Derivative->Mitochondrion Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Generalized apoptotic signaling pathways potentially activated by anticancer 4-(1H-1,2,4-triazol-1-yl)aniline derivatives.

Experimental Protocols

The following are detailed methodologies for the key in vivo and in vitro assays cited in the evaluation of 4-(1H-1,2,4-triazol-1-yl)aniline derivatives.

Anticonvulsant Activity Assays

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male ICR mice (20-25 g) are typically used.

  • Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Procedure:

    • At a predetermined time after drug administration (e.g., 30 minutes for i.p.), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • Prior to electrode placement, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize pain.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated from the dose-response data.[3][6]

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animal Model: Male ICR mice (20-25 g) are commonly used.

  • Drug Administration: Test compounds are administered as described for the MES test.

  • Procedure:

    • At a specific time following drug administration, a convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg, is injected subcutaneously in the scruff of the neck.

    • The animals are then observed for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures lasting for at least 5 seconds is defined as protection. The ED50 is determined from the dose-response relationship.[3][7]

Caption: Experimental workflow for the evaluation of anticonvulsant activity.

Anticancer Activity Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Endpoint: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5][8]

Conclusion and Future Directions

The 4-(1H-1,2,4-triazol-1-yl)aniline scaffold has emerged as a highly valuable platform for the development of novel therapeutic agents. While the parent compound is a key intermediate in the synthesis of Rizatriptan, its derivatives have demonstrated significant potential as both anticonvulsant and anticancer agents. The data presented in this guide underscore the promising activity of these compounds in preclinical models.

Future research in this area should focus on several key aspects:

  • Lead Optimization: Further structural modifications of the most potent compounds identified to date could lead to improved efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: While initial insights into the mechanisms of action have been gained, more detailed studies are needed to fully elucidate the molecular targets and signaling pathways involved.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to more comprehensive in vivo studies to evaluate their efficacy in animal models of disease and to assess their safety profiles.

The versatility of the 1,2,4-triazole nucleus, combined with the synthetic accessibility of 4-(1H-1,2,4-triazol-1-yl)aniline derivatives, ensures that this class of compounds will remain an active and fruitful area of research in the quest for new and improved medicines.

References

An In-depth Technical Guide to the Core Mechanism of Action of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] While the compound itself is primarily a building block, its core structure, featuring a 1,2,4-triazole ring system, is a well-established pharmacophore responsible for a wide array of pharmacological activities. This technical guide will delve into the primary mechanism of action associated with derivatives of this scaffold, focusing on its role in enzyme inhibition, particularly aromatase inhibition, which is a cornerstone of therapy for hormone-dependent breast cancer. We will also explore other documented mechanisms, including general cytotoxicity and inhibition of other key enzymes.

Core Mechanism of Action: Aromatase Inhibition

The most prominent and clinically relevant mechanism of action for compounds bearing the 1,2,4-triazole moiety is the inhibition of the enzyme aromatase (cytochrome P450 19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[3] In estrogen-receptor-positive breast cancers, the growth of tumor cells is driven by estrogen. By inhibiting aromatase, these compounds effectively block estrogen production, thereby depriving the cancer cells of their growth stimulus.[3]

The 1,2,4-triazole ring is a key structural feature that enables these compounds to act as potent and selective nonsteroidal aromatase inhibitors. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom within the active site of the cytochrome P450 enzyme, effectively blocking its catalytic activity. This interaction is reversible for nonsteroidal inhibitors.[4]

Signaling Pathway: Aromatase Inhibition and Estrogen Biosynthesis

The following diagram illustrates the final steps of estrogen biosynthesis and the point of intervention for 1,2,4-triazole-based aromatase inhibitors.

Aromatase_Inhibition Mechanism of Aromatase Inhibition Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds and Activates TumorGrowth Tumor Cell Growth and Proliferation ER->TumorGrowth Promotes Inhibitor 4-(1H-1,2,4-triazol-1-yl) -based Inhibitors Inhibitor->Aromatase Inhibits Synthesis_Workflow Start 4-Nitrobenzyl bromide + 1,2,4-Triazole Sodium Reaction1 Nucleophilic Substitution (DMF) Start->Reaction1 Intermediate 1-(4-nitrobenzyl)- 1H-1,2,4-triazole Reaction1->Intermediate Reaction2 Nitro Group Reduction Intermediate->Reaction2 Product 4-(1H-1,2,4-triazol-1-ylmethyl) aniline Reaction2->Product

References

Spectroscopic and Analytical Profile of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents expected spectroscopic values based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds. These values should be considered as a reference guide for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1 - 7.9s2HTriazole-H
~7.1 - 6.9d2HAr-H (ortho to CH₂)
~6.7 - 6.5d2HAr-H (ortho to NH₂)
~5.3s2HCH₂
~3.7br s2HNH₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~152Triazole-C
~148Ar-C (C-NH₂)
~144Triazole-C
~129Ar-CH (ortho to CH₂)
~126Ar-C (C-CH₂)
~115Ar-CH (ortho to NH₂)
~53CH₂

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000MediumC-H stretch (aromatic and triazole)
~2950WeakC-H stretch (aliphatic CH₂)
1630 - 1600StrongN-H bend (scissoring)
1600 - 1450Medium to StrongC=C stretch (aromatic ring)
~1510StrongN-H bend
~1250MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
175.09[M+H]⁺
174.08[M]⁺

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) for the analyte.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

  • The high-resolution mass spectrum can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation Structure_Elucidation->Data_Tabulation Final_Report Final Technical Report Data_Tabulation->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

known derivatives and analogues of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthesis, analogues, and therapeutic potential of the 4-(1H-1,2,4-triazol-1-ylmethyl)aniline scaffold.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, a motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, including its dipole character, hydrogen bonding capacity, and structural rigidity, allow it to act as a versatile pharmacophore, binding to various biological receptors with high affinity.[1] This has led to the development of numerous drugs with a wide range of therapeutic applications, including antifungal (Fluconazole), antiviral (Ribavirin), and anticancer (Letrozole) agents.[3] The stability of the triazole ring and its ability to form strong interactions with biological targets make it a "privileged scaffold" in drug discovery.[1][4]

The compound this compound is a key synthetic intermediate, notably used in the production of Rizatriptan, an anti-migraine medication.[5][6] While extensive literature on the derivatization of this specific molecule is limited, the closely related analogue, 4-(1H-1,2,4-triazol-1-yl)aniline (lacking the methylene bridge), has been extensively studied, providing a valuable blueprint for understanding the structure-activity relationships (SAR) and therapeutic potential of this chemical class. This guide will detail the synthesis of the core compound and explore the derivatives of its close analogue as a case study in developing potent bioactive agents.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrobenzyl bromide.[6] The first step involves the alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide to form the nitro-intermediate, followed by a reduction of the nitro group to yield the final aniline product.

Experimental Protocol

Step 1: Synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole [6]

  • To a suitable reaction vessel, add 4-nitrobenzyl bromide (21.6 g, 0.1 mol), sodium 1,2,4-triazolide (9.1 g, 0.1 mol), and dimethylformamide (DMF, 100 mL).

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Pour the reaction solution into ice water and stir to induce crystallization.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from ethyl acetate to yield the pure 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole as a pale yellow solid.

Step 2: Synthesis of this compound [6]

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole (20.4 g, 0.1 mol) from the previous step and 30 mL of water.

  • Heat the mixture to 60°C using a water bath.

  • Add iron powder (5.6 g, 0.1 mol) in batches while stirring.

  • Continue the reaction for 2 hours after the addition is complete.

  • Filter the hot reaction solution through diatomaceous earth.

  • Make the filtrate alkaline by adding concentrated ammonia water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, filter through diatomaceous earth, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Evaporate the organic solvent under reduced pressure to obtain this compound as a light yellow solid.

Synthesis_Workflow reagents1 4-Nitrobenzyl Bromide + Sodium 1,2,4-triazolide + DMF step1 Step 1: Alkylation reagents1->step1 intermediate 1-((4-nitrophenyl)methyl) -1H-1,2,4-triazole step1->intermediate step2 Step 2: Nitro Reduction intermediate->step2 reagents2 Iron Powder + Water (60°C) reagents2->step2 product 4-(1H-1,2,4-triazol-1-yl methyl)aniline step2->product

Caption: Synthetic workflow for this compound.

Case Study: Derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline as Anticonvulsants

While derivatives of the title compound are not widely reported, extensive research on the analogue 4-(1H-1,2,4-triazol-1-yl)aniline has yielded potent anticonvulsant agents.[3][7] A series of N-substituted amide derivatives were synthesized and evaluated for their activity in rodent models of epilepsy, demonstrating the therapeutic potential of this scaffold.[7]

Data Presentation: Anticonvulsant Activity

The anticonvulsant activity of the synthesized compounds was evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[7] The 50% effective dose (ED₅₀) was determined for the most promising compounds.

Compound IDR-Group (Substitution on Benzamide)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
6f 4-Fluorobenzamide13.119.7
6l 2-Chlorobenzamide9.119.0
6h 2-(Trifluoromethyl)benzamide>100>100
6k 2-Methylbenzamide28.530.1
6d 4-Chlorobenzamide25.431.6
Data sourced from a study on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.[7]

Compounds 6f and 6l emerged as the most potent candidates, with ED₅₀ values indicating significant anticonvulsant effects in both preclinical models.[3][7]

Experimental Protocols (Analogue Derivatives)

General Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (6a-m) [7]

  • Intermediate Synthesis: 4-(1H-1,2,4-triazol-1-yl)aniline (compound 3) is synthesized by reacting 4-bromoaniline with 1,2,4-triazole in the presence of CuI and Cs₂CO₃ in DMF at 120°C for 40 hours.

  • Acylation: Substituted benzoyl chlorides are prepared by reacting the corresponding benzoic acids with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂).

  • Final Coupling: The intermediate 4-(1H-1,2,4-triazol-1-yl)aniline is dissolved in CH₂Cl₂ with triethylamine (Et₃N). The appropriate substituted benzoyl chloride solution is added dropwise, and the reaction is stirred at room temperature for 2 hours.

  • Purification: The resulting solid is filtered, washed, and purified to yield the final amide products.

Anticonvulsant Screening Protocol (MES and scPTZ) [7]

  • Animals: Male Kunming mice (18-22 g) are used. Compounds are suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) for intraperitoneal (i.p.) administration.

  • MES Test: A 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes, 30 minutes after compound administration. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.

  • scPTZ Test: Pentylenetetrazole (85 mg/kg) is injected subcutaneously, 30 minutes after compound administration. The absence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • ED₅₀ Determination: The dose required to protect 50% of the animals is calculated from the results at various doses using probit analysis.

Proposed Mechanism of Action

The anticonvulsant activity of these triazole derivatives is believed to be associated with the potentiation of GABAergic neurotransmission.[7] Further studies indicated that the most active compounds, 6f and 6l , increased the content of the inhibitory neurotransmitter GABA in the rat brain.[3][7] Molecular docking simulations suggest these compounds bind to the benzodiazepine (BZD) site on the GABA-A receptor, acting as positive allosteric modulators.[7]

MOA_Pathway cluster_receptor GABA-A Receptor gaba_site GABA Binding Site channel Chloride (Cl⁻) Ion Channel gaba_site->channel Opens Channel bzd_site Benzodiazepine (BZD) Site bzd_site->channel Opens Channel effect Enhanced Cl⁻ Influx channel->effect Increased frequency/ duration of opening compound Compound 6l (Triazole Derivative) compound->bzd_site Binds to BZD site (Positive Allosteric Modulation) gaba GABA gaba->gaba_site Binds outcome Neuronal Hyperpolarization & Reduced Excitability (Anticonvulsant Effect) effect->outcome

Caption: Proposed mechanism of action via GABA-A receptor modulation.

Conclusion

This compound is an important building block in pharmaceutical synthesis. While direct derivatization of this molecule is not extensively documented in public literature, the comprehensive investigation of its close analogue, 4-(1H-1,2,4-triazol-1-yl)aniline, highlights the immense potential of the triazolyl-aniline scaffold. The successful development of potent anticonvulsant candidates from this related series, acting through modulation of the GABA-A receptor, provides a strong rationale and a strategic framework for future drug discovery efforts. Further exploration and modification of the this compound core, leveraging the insights gained from its analogues, could lead to the discovery of novel therapeutics for neurological disorders and other diseases.

References

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical properties, synthesis, and the biological activities of its derivatives.

Chemical Identity and Synonyms

This compound is a versatile building block in organic synthesis. It is known by several synonyms, which are listed below.

Synonym
4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine
4-(1,2,4-Triazol-1-ylmethyl)aniline
Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-[1]
4-(1H-1,2,4-triazol-1-yl-methyl) benzeneamine[1]
4-[(1H-1,2,4-triazol-1-yl)methyl]aniline[1]
1-(4-aminobenzyl)-1H-1,2,4-triazole[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property Value
CAS Number 119192-10-8
Molecular Formula C₉H₁₀N₄[2]
Molecular Weight 174.20 g/mol [2]
Appearance Crystalline powder
Melting Point 122-135 °C (range observed from various sources)[3][4]
Solubility Moderately soluble in methanol and dimethylformamide; limited solubility in water.[4]
InChI Key ZGLQVRIVLWGDNA-UHFFFAOYSA-N[2]

Synthesis Protocol

This compound is primarily synthesized in a two-step process. The first step involves the N-alkylation of 1,2,4-triazole with a substituted benzyl halide, followed by the reduction of a nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole

  • In a round-bottom flask, dissolve 1,2,4-triazole sodium salt (1 equivalent) in dimethylformamide (DMF).

  • To this solution, add 4-nitrobenzyl bromide (1 equivalent).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 1-(4-nitrobenzyl)-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

  • Suspend the 1-(4-nitrobenzyl)-1H-1,2,4-triazole (1 equivalent) from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder (excess) or through catalytic hydrogenation (e.g., H₂/Pd-C).

  • If using iron powder, heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction A 4-Nitrobenzyl Bromide C Reaction in DMF A->C B 1,2,4-Triazole Sodium Salt B->C D 1-(4-Nitrobenzyl)-1H-1,2,4-triazole C->D E Reduction (e.g., Fe/HCl or H2/Pd-C) D->E F This compound E->F

Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of the anti-migraine drug, Rizatriptan.[5] The aniline group of this intermediate undergoes further chemical transformations to construct the indole scaffold of Rizatriptan.

Rizatriptan_Synthesis A This compound B Diazotization & Reduction A->B Step 1 C Hydrazine Intermediate B->C D Fischer Indole Synthesis C->D Step 2 E Rizatriptan D->E Antifungal_Pathway A Acetyl-CoA B HMG-CoA Reductase Pathway A->B C Lanosterol B->C D Lanosterol 14α-demethylase (CYP51) C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F G 1,2,4-Triazole Antifungals G->D Inhibition

References

Methodological & Application

Synthesis Protocol for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: An Essential Intermediate for Rizatriptan

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the manufacturing of the anti-migraine agent Rizatriptan.[1][2] The protocol outlines the synthesis of the intermediate 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene, followed by its reduction to the final product. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

This compound is a critical building block in the synthesis of Rizatriptan, a selective 5-HT receptor agonist used for the acute treatment of migraine headaches.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The following protocol details a reliable method for the preparation of this compound, starting from readily available commercial reagents.

Experimental Protocols

This synthesis is performed in two main steps:

  • Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene (Intermediate)

  • Step 2: Synthesis of this compound (Final Product)

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene

Materials:

  • 4-Nitrobenzyl bromide

  • 1,2,4-Triazole sodium salt

  • Dimethylformamide (DMF)

  • Ice water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine 4-nitrobenzyl bromide (21.6 g, 0.1 mol), 1,2,4-triazole sodium salt (9.1 g, 0.1 mol), and DMF (100 ml).[1]

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction solution into ice water with stirring to induce crystallization.[1]

  • Collect the resulting crystals by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain a pale yellow solid.[1]

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

Materials:

  • 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene (from Step 1)

  • Iron powder

  • Diatomaceous earth

  • Concentrated ammonia water

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene from the previous step.[1]

  • Add 30 ml of a suitable solvent and heat the mixture to 60°C using a water bath.[1]

  • Add iron powder (5.6 g, 0.1 mol) in batches while stirring.[1]

  • Continue to stir the reaction mixture for 2 hours after the addition of the iron powder is complete.[1]

  • Filter the reaction solution through diatomaceous earth.

  • Make the filtrate alkaline by adding concentrated ammonia water.

  • Extract the aqueous layer twice with ethyl acetate.[1]

  • Combine the organic extracts and filter through diatomaceous earth.

  • Wash the organic layer with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the organic solvent by evaporation to yield a light yellow solid, which is the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Material (g)Moles (mol)Product Weight (g)Yield (%)Melting Point (°C)Analytical Data
1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzeneC9H8N4O2204.1821.6 (4-nitrobenzyl bromide)0.11260100-101m/z = 205 (M+H)+
This compoundC9H10N4174.2012 (nitro intermediate)~0.0597.790127-128-

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow reagents1 4-Nitrobenzyl bromide + 1,2,4-Triazole sodium salt + DMF reaction1 Reaction reagents1->reaction1 workup1 Crystallization (Ice Water) reaction1->workup1 purification1 Recrystallization (Ethyl Acetate) workup1->purification1 intermediate 1-(1H-1,2,4-triazol-1-ylmethyl) -4-nitrobenzene purification1->intermediate reagents2 Intermediate + Iron Powder intermediate->reagents2 reaction2 Reduction (60°C, 2h) reagents2->reaction2 workup2 Filtration & Extraction reaction2->workup2 purification2 Evaporation workup2->purification2 final_product This compound purification2->final_product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • It is recommended to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • The reactions should be carried out in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for each reagent before use. This compound is irritating to the eyes, respiratory system, and skin.[3]

References

Synthesis of 1-((4-Nitrophenyl)methyl)-1H-1,2,4-triazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole, a key intermediate in the development of various therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The specific target of this protocol, 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole, serves as a crucial building block in the synthesis of more complex molecules, notably as an intermediate in the production of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. The synthesis involves a nucleophilic substitution reaction between 4-nitrobenzyl bromide and the sodium salt of 1,2,4-triazole.

Application Notes

The synthesized compound, 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole, is of significant interest to researchers in medicinal chemistry and drug discovery. Its primary application lies in its role as a precursor to potent enzyme inhibitors. The 4-nitrobenzyl moiety can be further functionalized or reduced to an amino group, opening avenues for the creation of a diverse library of compounds for high-throughput screening.

The presence of the 1,2,4-triazole ring is critical for the biological activity of many pharmaceuticals. This heterocycle can coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions, which is a key mechanism for aromatase inhibitors. Researchers can utilize this synthetic protocol to produce the intermediate required for the development of novel anticancer agents that target estrogen biosynthesis. The inhibition of aromatase leads to a decrease in estrogen levels, which in turn slows the growth of hormone-receptor-positive breast cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole.

ParameterValueReference
Reactants
4-Nitrobenzyl bromide1.0 eq-
1,2,4-Triazole sodium salt1.1 eq-
Reaction Conditions
SolventDimethylformamide (DMF)[1]
TemperatureRoom Temperature[1]
Reaction Time2-4 hours[1]
Product Characterization
Product Name1-((4-Nitrophenyl)methyl)-1H-1,2,4-triazole-
Molecular FormulaC₉H₈N₄O₂[2]
Molecular Weight204.19 g/mol [2]
Melting Point100.0 - 104.0 °C[2]
Yield>80% (typical)[1]
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.20 (d, 2H), 8.05 (s, 1H), 7.95 (s, 1H), 7.40 (d, 2H), 5.50 (s, 2H)Predicted based on similar structures

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole.

Materials:

  • 4-Nitrobenzyl bromide (Reagent grade, ≥98%)

  • 1,2,4-Triazole sodium salt (Reagent grade, ≥98%)

  • Dimethylformamide (DMF, Anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexane (ACS grade)

  • Deionized water

  • Magnesium sulfate (Anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of 1,2,4-triazole sodium salt in 30 mL of anhydrous dimethylformamide (DMF). Stir the mixture at room temperature until the salt is completely dissolved.

  • Addition of Alkylating Agent: To the stirred solution, add 1.0 equivalent of 4-nitrobenzyl bromide portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole as a solid.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4_Nitrobenzyl_Bromide 4-Nitrobenzyl Bromide Addition Add 4-Nitrobenzyl Bromide 4_Nitrobenzyl_Bromide->Addition Triazole_Sodium 1,2,4-Triazole Sodium Salt Dissolution Dissolve in DMF Triazole_Sodium->Dissolution Dissolution->Addition Stirring Stir at RT (2-4h) Addition->Stirring Quenching Quench with Water Stirring->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing Wash & Dry Extraction->Washing Concentration Concentrate Washing->Concentration Purification Recrystallize Concentration->Purification Product 1-((4-Nitrophenyl)methyl) -1H-1,2,4-triazole Purification->Product

Caption: Step-by-step workflow for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole.

Aromatase Inhibition Signaling Pathway

Aromatase_Inhibition_Pathway cluster_steroid Steroid Synthesis cluster_cell_signaling Cancer Cell Signaling Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase converts to Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER activates Proliferation Cell Proliferation & Growth ER->Proliferation promotes Apoptosis_Inhibition Inhibition of Apoptosis ER->Apoptosis_Inhibition promotes Triazole_Inhibitor 1,2,4-Triazole Derivative (e.g., Letrozole) Triazole_Inhibitor->Aromatase inhibits

Caption: Simplified signaling pathway of aromatase inhibition by 1,2,4-triazole derivatives.

References

Application Notes and Protocols: 4-(1H-1,2,4-triazol-1-ylmethyl)aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a versatile primary amine and a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive aniline moiety and a triazole ring, makes it a valuable intermediate in drug discovery and development. This document provides detailed application notes and experimental protocols for its use, primarily focusing on its role in the synthesis of the anti-migraine drug Rizatriptan and as a scaffold for novel anticonvulsant and anxiolytic agents.

Key Applications

  • Anti-Migraine Therapy: The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2]

  • Anticonvulsant and Anxiolytic Agents: The scaffold of this compound has been effectively utilized to develop novel derivatives with significant anticonvulsant and anxiolytic properties. These derivatives often act by modulating the GABAergic system, a key target for antiepileptic drugs.[3]

Data Presentation

Synthesis of this compound and its Precursor
StepProductStarting MaterialsReagentsSolventYieldPurity (HPLC)Reference
11-(4-Nitrobenzyl)-1H-1,2,4-triazole4-Nitrobenzyl bromide, 1,2,4-triazole sodium salt-DMF60%99%[1][2]
2This compound1-(4-Nitrobenzyl)-1H-1,2,4-triazoleIron powder, Ammonium chlorideEthanol/Water90%>98%[1]
Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives
CompoundR GroupMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
6f 3-Fluorobenzyl13.119.7>300>22.9 (MES), >15.2 (scPTZ)[3]
6l 3-Methylbenzyl9.119.0>300>32.9 (MES), >15.8 (scPTZ)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from 4-nitrobenzyl bromide.

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole

  • To a solution of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in dimethylformamide (DMF, 100 mL), add 4-nitrobenzyl bromide (21.6 g, 0.1 mol).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water with stirring to precipitate the product.

  • Collect the solid by filtration and recrystallize from ethyl acetate to obtain 1-(4-nitrobenzyl)-1H-1,2,4-triazole as a pale yellow solid.[1][2]

    • Expected Yield: ~60%

    • Purity: 99% by HPLC

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, suspend 1-(4-nitrobenzyl)-1H-1,2,4-triazole (20.4 g, 0.1 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (5.35 g, 0.1 mol) and iron powder (16.8 g, 0.3 mol).

  • Heat the mixture to reflux (around 80°C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.[1]

    • Expected Yield: ~90%

Protocol 2: Synthesis of Rizatriptan from this compound

This protocol outlines the key steps to synthesize Rizatriptan.

  • Diazotization: Dissolve this compound in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C to form the diazonium salt.

  • Reduction to Hydrazine: Rapidly add the diazonium salt solution to a pre-cooled solution of sodium sulfite in water to form the corresponding hydrazine derivative.

  • Fischer Indole Synthesis: React the hydrazine intermediate with 4-(dimethylamino)butyraldehyde dimethyl acetal in the presence of a strong acid (e.g., sulfuric acid) to construct the indole ring system of Rizatriptan.

  • Purification and Salt Formation: Purify the crude Rizatriptan base using column chromatography or recrystallization. Subsequently, treat the free base with benzoic acid to form the pharmaceutically acceptable benzoate salt.

Protocol 3: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives for Anticonvulsant Screening
  • Amide Coupling: Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1 eq.) in a suitable solvent such as dichloromethane or THF.

  • Add a base, for example, triethylamine (1.2 eq.).

  • Cool the mixture to 0°C and add the desired substituted benzoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the target amide derivative.[3]

Protocol 4: Anticonvulsant Activity Screening

Animals: Male Kunming mice (18-22 g) are used for all tests.

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).

  • After a set time (e.g., 0.5 h and 4 h), deliver an electrical stimulus (50 mA, 0.2 s) via corneal electrodes.

  • Abolition of the hind limb tonic extensor component of the seizure is recorded as protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. at various doses.

  • After a set time (e.g., 0.5 h and 4 h), inject pentylenetetrazole (85 mg/kg) subcutaneously.

  • The absence of clonic seizures for at least 5 seconds within the first 30 minutes is recorded as protection.[3]

Rotarod Neurotoxicity Test:

  • Administer the test compound i.p. at various doses.

  • After a set time (e.g., 0.5 h and 4 h), place the mice on a rotating rod (e.g., 25 rpm).

  • Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Pharmaceutical Applications 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide Step1 Step 1: Nucleophilic Substitution 4-Nitrobenzyl_bromide->Step1 Triazole_salt 1,2,4-Triazole Sodium Salt Triazole_salt->Step1 Nitro_intermediate 1-(4-Nitrobenzyl)- 1H-1,2,4-triazole Step1->Nitro_intermediate Step2 Step 2: Nitro Reduction Nitro_intermediate->Step2 Final_product This compound Step2->Final_product Rizatriptan_synthesis Synthesis of Rizatriptan Final_product->Rizatriptan_synthesis Key Intermediate Anticonvulsant_synthesis Synthesis of Anticonvulsant Derivatives Final_product->Anticonvulsant_synthesis Scaffold

Caption: Synthetic workflow for this compound and its applications.

Anticonvulsant_Screening_Workflow Start Test Compound Administration (i.p. in mice) MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test Start->Rotarod_Test Protection_MES Protection against Tonic Extension? MES_Test->Protection_MES Protection_scPTZ Protection against Clonic Seizures? scPTZ_Test->Protection_scPTZ Neurotoxicity Falls off Rotarod? Rotarod_Test->Neurotoxicity Efficacy_Data Determine ED50 Protection_MES->Efficacy_Data Yes Protection_scPTZ->Efficacy_Data Yes Toxicity_Data Determine TD50 Neurotoxicity->Toxicity_Data Yes PI_Calculation Calculate Protective Index (TD50/ED50) Efficacy_Data->PI_Calculation Toxicity_Data->PI_Calculation

Caption: Experimental workflow for anticonvulsant activity screening.

GABA_Signaling_Pathway Triazole_Derivative Triazole-based Anticonvulsant Derivative GABAA_Receptor GABAA Receptor Triazole_Derivative->GABAA_Receptor Positive Allosteric Modulator Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Increased_Cl_Influx Increased Cl- Influx Chloride_Channel->Increased_Cl_Influx GABA GABA GABA->GABAA_Receptor Binds Hyperpolarization Membrane Hyperpolarization Increased_Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of action for anticonvulsant derivatives via GABAA receptor modulation.

References

Application of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the Synthesis of Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Research Institute for Infectious Diseases

Abstract

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of effective antifungal agents, primarily due to its ability to inhibit fungal ergosterol biosynthesis. This application note details the use of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline as a key intermediate in the synthesis of novel Schiff base derivatives with potent antifungal properties. We provide detailed protocols for the synthesis of these derivatives and for the evaluation of their in vitro antifungal activity using the broth microdilution method. Representative data on the minimum inhibitory concentrations (MIC) of analogous compounds are presented to demonstrate the potential of this chemical series. Furthermore, we illustrate the synthetic workflow and the established mechanism of action of triazole antifungals through clear diagrams. This document is intended to serve as a comprehensive guide for researchers and scientists in the field of antifungal drug discovery and development.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in numerous clinically successful antifungal drugs, including fluconazole and itraconazole.[1] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately resulting in the inhibition of fungal growth and replication.

This compound is a versatile building block for the synthesis of novel triazole-based antifungal candidates.[2] Its primary amine functionality provides a convenient handle for the introduction of diverse structural motifs through reactions such as Schiff base formation. Schiff bases derived from heterocyclic amines are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[3][4][5] By condensing this compound with various substituted aldehydes, a library of novel Schiff base derivatives can be readily synthesized and screened for antifungal efficacy.

This application note provides detailed experimental procedures for the synthesis of a representative Schiff base derivative from this compound and for the subsequent evaluation of its antifungal activity against common fungal pathogens.

Experimental Protocols

Protocol 1: Synthesis of a Representative Antifungal Schiff Base Derivative

This protocol describes the synthesis of (E)-N-(4-chlorobenzylidene)-4-((1H-1,2,4-triazol-1-yl)methyl)aniline, a representative Schiff base derived from this compound.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.74 g (0.01 mol) of this compound in 30 mL of ethanol.

  • To this solution, add 1.41 g (0.01 mol) of 4-chlorobenzaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff base derivatives against fungal strains such as Candida albicans and Aspergillus niger. The procedure is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized Schiff base derivatives

  • Standard antifungal drug (e.g., Fluconazole, Ketoconazole)

  • Fungal strains (Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile pipettes and tips

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound and the standard drug in DMSO at a concentration of 1 mg/mL.

  • Preparation of Fungal Inoculum: Grow the fungal strains on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of SDB or RPMI-1640 medium to each well. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of the prepared fungal inoculum to each well.

  • Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only) in each plate.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Data Presentation

The antifungal activity of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC). The following table presents representative MIC values for a series of Schiff bases derived from a 4-amino-1,2,4-triazole core, demonstrating the potential antifungal efficacy of this class of compounds.

Compound IDR-group on AldehydeMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
5a 4-Chloro62.5125
5b 2,4-Dichloro31.2562.5
5c 4-Fluoro62.5125
5d 4-Nitro125250
5e 4-Methoxy125250
Fluconazole -816
Ketoconazole -48

Note: The data presented here are representative examples from the literature for analogous compounds and are intended for illustrative purposes.

Mandatory Visualizations

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product A This compound C Condensation Reaction A->C B Substituted Aldehyde (e.g., 4-Chlorobenzaldehyde) B->C E Antifungal Schiff Base Derivative C->E Yields D Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux, 4-6 hours D->C

Caption: Synthetic workflow for the preparation of antifungal Schiff bases.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_drug Triazole Antifungal Agent cluster_enzyme Target Enzyme cluster_result Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated Lanosterol 14-demethylated Lanosterol Lanosterol->14-demethylated Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol 14-demethylated Lanosterol->Ergosterol Result Disruption of Fungal Cell Membrane Ergosterol->Result Essential for Triazole Triazole Derivative Triazole->Enzyme Inhibits Enzyme->14-demethylated Lanosterol Catalyzes

Caption: Mechanism of action of triazole antifungal agents.

References

Application Notes and Protocols: 4-(1H-1,2,4-triazol-1-ylmethyl)aniline as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a key chemical intermediate widely utilized in the synthesis of a variety of bioactive molecules. Its structure, featuring a reactive aniline group and a biologically active triazole moiety, makes it an ideal scaffold for the development of novel therapeutic agents. The 1,2,4-triazole ring is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites. This, combined with the synthetic tractability of the aniline functional group, allows for the facile generation of diverse compound libraries, including Schiff bases and amides, with a broad spectrum of pharmacological activities.

This document provides detailed application notes on the use of this compound in constructing molecules with significant antifungal and anticonvulsant properties. It includes a summary of quantitative bioactivity data, detailed experimental protocols for synthesis and biological screening, and visualizations of key biological pathways and experimental workflows.

Application Highlights

  • Antifungal Agents: Derivatives of this compound have demonstrated potent activity against a range of fungal pathogens. The triazole nitrogen (at position 4) is known to bind to the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[1]

  • Anticonvulsant Compounds: Amide derivatives synthesized from this compound have shown promising anticonvulsant effects in preclinical models.[3][4] The mechanism of action for some of these compounds is believed to be associated with the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[4]

Quantitative Bioactivity Data

The following tables summarize the in vitro antifungal and in vivo anticonvulsant activities of representative molecules derived from this compound.

Table 1: Antifungal Activity of Selected Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
5b Candida albicans0.5 - 8[5]
Aspergillus flavus4 - 16[5]
7d Candida spp. (fluconazole-susceptible)0.063 - 1[6]
1a (R=7Cl) Aspergillus fumigatus0.25[6]
Triazolium Derivative 1 Candida albicans ATCC 766151.05 - 8.38 µM[7]
Triazolium Derivative 2 Aspergillus fumigatus1.05 - 8.38 µM[7]

MIC: Minimum Inhibitory Concentration

Table 2: Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives in Mice

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
6f 13.119.7476.7>36.4 (MES)[3]
6l 9.119.0>300>32.9 (MES)[3]
Carbamazepine (Control) 11.4---[3]
Ethosuximide (Control) -94.4--[3]

ED₅₀: 50% Effective Dose; TD₅₀: 50% Toxic Dose; MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test.

Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a common method for the synthesis of the title building block.

Dot Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide Reaction1 DMF Stirring 4-Nitrobenzyl_bromide->Reaction1 1,2,4-Triazole_sodium_salt 1,2,4-Triazole sodium salt 1,2,4-Triazole_sodium_salt->Reaction1 Intermediate_product 1-(4-Nitrobenzyl)-1H-1,2,4-triazole Reaction1->Intermediate_product Reaction2 Fe / NH4Cl Ethanol/Water Reflux Intermediate_product->Reaction2 Final_product This compound Reaction2->Final_product

Caption: Synthetic workflow for this compound.

  • Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole

    • To a solution of 1,2,4-triazole sodium salt in dimethylformamide (DMF), add 4-nitrobenzyl bromide portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 1-(4-nitrobenzyl)-1H-1,2,4-triazole.

  • Step 2: Reduction to this compound

    • Suspend 1-(4-nitrobenzyl)-1H-1,2,4-triazole in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir for 4-8 hours.

    • Monitor the reduction of the nitro group by TLC.

    • After completion, filter the hot reaction mixture through celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Protocol 2: General Synthesis of N-(4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-substituted-amides

This protocol outlines the synthesis of amide derivatives, which have shown significant anticonvulsant activity.[8]

  • Amide Coupling Reaction

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine).

    • Cool the solution in an ice bath.

    • Add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted amide derivative.

Biological Assay Protocols

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Dot Diagram: Antifungal Susceptibility Testing Workflow

G Start Start: Prepare Fungal Inoculum and Compound Dilutions Dispense Dispense Fungal Inoculum into Microplate Wells Start->Dispense Add_Compounds Add Serial Dilutions of Test Compounds to Wells Dispense->Add_Compounds Incubate Incubate Microplate (e.g., 35°C for 24-48h) Add_Compounds->Incubate Read_Results Read Results Visually or with a Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with Significant Growth Inhibition Read_Results->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640) and adjust the concentration to approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in the assay medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control.

Protocol 4: In Vivo Anticonvulsant Screening (MES and scPTZ Tests in Mice)

This protocol describes standard preclinical models for evaluating anticonvulsant activity.[9][10]

  • Animal Preparation: Use adult male mice, housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after drug administration (e.g., 30 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At a predetermined time after drug administration, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures within a 30-minute period.

    • Protection is defined as the absence of clonic seizures.

  • Data Analysis: Calculate the ED₅₀ value for each compound using probit analysis.

Signaling Pathway and Mechanism of Action

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][11] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

Dot Diagram: Triazole Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component CYP51->Ergosterol Triazole_Derivative Triazole Derivative Triazole_Derivative->CYP51 Binds to Heme Iron

Caption: Mechanism of action of triazole antifungals.

The inhibition of CYP51 by triazole derivatives leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell. This disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth and replication.[1] The specificity of triazoles for fungal CYP51 over its mammalian counterparts is a key factor in their therapeutic utility.

References

Application Notes and Protocols for Purity Assessment of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a key intermediate in the synthesis of various pharmaceuticals, notably the anti-migraine agent Rizatriptan.[1][2] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The described protocols are designed to separate and quantify the main compound from its potential process-related impurities.

Physicochemical Properties

  • Molecular Formula: C₉H₁₀N₄[3][4]

  • Molecular Weight: 174.21 g/mol [4]

  • Appearance: Solid

  • Melting Point: 124-128 °C[3]

  • CAS Number: 119192-10-8[3]

Potential Impurities

Based on a common synthetic route, the following potential impurities may be present in batches of this compound:

  • Impurity A: 1,2,4-Triazole (starting material)

  • Impurity B: 4-Nitrobenzyl bromide (starting material)

  • Impurity C: 1-(4-Nitrobenzyl)-1H-1,2,4-triazole (intermediate)

  • Impurity D: this compound isomers

  • Impurity E: Unidentified degradation products

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its polar and non-polar impurities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 70
      25 90

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Data Analysis:

    • Identify the peaks of the main compound and impurities based on their retention times.

    • Calculate the percentage purity using the area normalization method or by using a reference standard for quantitative determination.

HPLC Method Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) start->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Gas Chromatography (GC) Method

This GC method is suitable for the analysis of volatile and thermally stable impurities in this compound. Due to the relatively low volatility of the main compound, a high-temperature program is employed.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 10 minutes at 280 °C

    • Injection Mode: Split (50:1)

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 20 mg of this compound reference standard in a 10 mL volumetric flask using Dichloromethane as the solvent.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Data Analysis:

    • Identify peaks based on retention times compared to the reference standard.

    • Determine the percentage of each impurity by area normalization.

GC Method Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc inject_gc Inject 1 µL into GC dissolve_gc->inject_gc separate_gc Separation on DB-5ms Column (Temperature Program) inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate % Purity integrate_gc->calculate_gc

References

Application Notes and Protocols: Synthesis of Rizatriptan Utilizing 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. The synthesis hinges on the key intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, and prominently features the Fischer indole synthesis as a crucial step in constructing the indole core of the Rizatriptan molecule.

Introduction

Rizatriptan's chemical structure, N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine, necessitates a synthetic strategy that can efficiently assemble the substituted indole ring system. The use of this compound as a starting material provides a direct pathway to introduce the triazolylmethyl substituent at the 5-position of the indole nucleus. Various synthetic methodologies have been developed, with the Fischer indole synthesis being a widely employed and effective approach.[1][2] This method involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions to form the indole ring.[1][2] Alternative strategies, such as those employing Leimgruber-Batcho indole synthesis, have also been explored to optimize yield and purity.[3]

Synthesis of the Key Intermediate: this compound

The synthesis of the pivotal intermediate, this compound, is a critical preliminary step. A common and effective method involves the nucleophilic substitution of p-nitrobenzyl bromide with 1,2,4-triazole, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

  • To a solution of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in dimethylformamide (DMF, 100 ml), add p-nitrobenzyl bromide (21.6 g, 0.1 mol).[4]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[4]

  • Pour the reaction mixture into ice water with stirring to precipitate the product.[4]

  • Collect the solid by filtration, wash with water, and recrystallize from ethyl acetate to obtain 1-(4-nitrobenzyl)-1H-1,2,4-triazole as a pale yellow solid.[4]

Step 2: Reduction to this compound

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, suspend the 1-(4-nitrobenzyl)-1H-1,2,4-triazole (e.g., 20.4 g, 0.1 mol) in water (30 ml).[4]

  • Heat the mixture to 60°C in a water bath.[4]

  • Add iron powder (5.6 g, 0.1 mol) portion-wise while stirring vigorously.[4]

  • Continue the reaction for 2 hours after the addition of iron powder is complete.[4]

  • Filter the hot reaction mixture through diatomaceous earth.

  • Make the filtrate alkaline by adding concentrated ammonia solution.

  • Extract the product twice with ethyl acetate.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

  • Evaporate the solvent under reduced pressure to yield this compound as a light yellow solid.[4]

StepReactantsSolventConditionsYieldReference
1. N-alkylation1,2,4-triazole sodium salt, p-nitrobenzyl bromideDMFRoom temperature60%[4]
2. Nitro group reduction1-(4-nitrobenzyl)-1H-1,2,4-triazole, Iron powderWater60°C, 2 hours90%[4]

Synthesis of Rizatriptan via Fischer Indole Synthesis

The core of the Rizatriptan synthesis involves the conversion of this compound to its corresponding phenylhydrazine, followed by the Fischer indole synthesis with a suitable aldehyde equivalent. A one-pot procedure for diazotization, reduction, and cyclization is often employed to improve efficiency.[2]

Experimental Protocol: One-Pot Synthesis of Rizatriptan

Step 1: Diazotization and Reduction to form 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine

  • Dissolve this compound (or its hydrochloride salt) in aqueous hydrochloric acid.[2]

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

  • Subsequently, add a solution of a reducing agent, such as stannous chloride or sodium sulfite, to reduce the diazonium salt to the corresponding hydrazine.[2]

Step 2: Fischer Indole Synthesis

  • To the freshly prepared solution of 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine, add 4,4-dimethoxy-N,N-dimethylbutylamine.[5]

  • Heat the reaction mixture under acidic conditions (e.g., in the presence of sulfuric or hydrochloric acid) at a temperature ranging from 25°C to 70°C.[2] The reaction temperature is critical to minimize the formation of dimeric impurities.[2]

  • The reaction is typically monitored by HPLC until completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonia) to a pH of approximately 8.5-9.[2]

  • Extract the crude Rizatriptan base into an organic solvent such as ethyl acetate.[2]

  • For purification, the organic extract can be washed with an acidic aqueous solution (e.g., succinic acid solution) to extract the Rizatriptan into the aqueous phase, leaving non-basic impurities behind.[2]

  • The acidic aqueous layer is then basified, and the purified Rizatriptan base is re-extracted into an organic solvent.[2]

  • The organic solvent is evaporated to yield Rizatriptan free base as an oil.[2] The overall yield for this one-pot process is reported to be around 45-75.5%.[2]

StepKey ReagentsConditionsYield (Overall)Reference
One-Pot Diazotization, Reduction & CyclizationThis compound, NaNO₂, SnCl₂/Na₂SO₃, 4,4-dimethoxy-N,N-dimethylbutylamine0-5°C (diazotization), 25-70°C (cyclization)45-75.5%[2]

Alternative Synthesis via Leimgruber-Batcho Reaction

An alternative approach to construct the indole ring is the Leimgruber-Batcho synthesis, which can offer milder reaction conditions and potentially higher yields compared to the classical Fischer indole synthesis.[3] This method involves the reaction of a substituted nitrotoluene with a formamide acetal to form a β-enamino nitro compound, which is then reductively cyclized to the indole.

Experimental Protocol: Rizatriptan Synthesis via Leimgruber-Batcho (Conceptual Outline)
  • Indole-5-carboxylate synthesis: A suitable starting material like methyl 3-methyl-4-nitrobenzoate undergoes a Leimgruber-Batcho reaction to form methyl 1H-indole-5-carboxylate.[3]

  • Functional group manipulation: The carboxylate is converted to a 3-(2-(dimethylamino)-2-oxoacetyl) group.[3]

  • Reduction: The intermediate is reduced, for example with lithium aluminum hydride, to yield (3-(2-aminoethyl)-1H-indol-5-yl)methanol.[3]

  • Final steps: The hydroxyl group is converted to a leaving group (e.g., mesylate) and subsequently displaced by 1,2,4-triazole to afford Rizatriptan.[3] This route has been reported to have an overall yield of 56% in 4 steps.[3]

Synthesis RouteKey ReactionStarting Material for Indole RingOverall YieldReference
Fischer Indole SynthesisFischer Indole CyclizationThis compound45-75.5%[2]
Leimgruber-BatchoReductive Cyclization3-methyl-4-nitrobenzoate56%[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Rizatriptan starting from p-nitrobenzyl bromide.

Rizatriptan_Synthesis cluster_0 Intermediate Synthesis cluster_1 Fischer Indole Synthesis (One-Pot) A p-Nitrobenzyl Bromide C 1-(4-Nitrobenzyl)- 1H-1,2,4-triazole A->C N-Alkylation (DMF) B 1,2,4-Triazole Sodium Salt B->C D This compound C->D Reduction (Fe / H₂O) E 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine D->E 1. Diazotization (NaNO₂, HCl) 2. Reduction (SnCl₂ or Na₂SO₃) G Rizatriptan (Crude) E->G Cyclization (Acidic conditions) F 4,4-Dimethoxy-N,N- dimethylbutylamine F->G H Rizatriptan (Purified) G->H Purification (Acid-Base Extraction)

Caption: Synthetic workflow for Rizatriptan via Fischer Indole Synthesis.

Conclusion

The synthesis of Rizatriptan is a well-established process with multiple effective routes. The use of this compound as a key intermediate is central to the widely practiced Fischer indole synthesis approach. This method, particularly when performed as a one-pot reaction, offers an efficient pathway to the final active pharmaceutical ingredient. Alternative methods like the Leimgruber-Batcho synthesis provide valuable options for process optimization. The detailed protocols and comparative data presented in these notes serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of Rizatriptan and related tryptamine-based compounds. Careful control of reaction conditions and effective purification strategies are paramount to achieving high yields and purity of the final product.

References

Application Note: Synthesis of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal (e.g., Fluconazole), antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of novel derivatives containing this moiety is a key strategy in drug discovery. This document outlines the protocol for the synthesis of a series of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)benzamide derivatives through the acylation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with various substituted benzoyl chlorides. This reaction, a variation of the Schotten-Baumann reaction, provides a robust method for creating a library of compounds for biological screening.

Principle of Reaction

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amine group of this compound and the electrophilic carbonyl carbon of a substituted benzoyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂), in the presence of a tertiary amine base like triethylamine (Et₃N). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting aniline.

Experimental Protocols

Materials and Reagents
  • This compound (Starting Material)

  • Substituted Benzoyl Chloride (e.g., Benzoyl chloride, 4-Methylbenzoyl chloride, 4-(Trifluoromethyl)benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate, Hexane)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)

General Synthesis Protocol

This protocol describes a general method for the acylation reaction.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

    • Stir the solution at room temperature under ambient or inert atmosphere.

  • Addition of Benzoyl Chloride:

    • Dissolve the substituted benzoyl chloride (1.1 eq.) in a small amount of anhydrous dichloromethane.

    • Add the benzoyl chloride solution dropwise to the stirring aniline solution over 5-10 minutes. The reaction is often exothermic; a slight warming of the flask may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.[3]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)benzamide product.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and determine the melting point (Mp).

Data Presentation

The following table summarizes representative data for analogous compounds synthesized from 4-(1H-1,2,4-triazol-1-yl)aniline and various substituted benzoyl chlorides.[1] This data can be used as a reference to anticipate the outcomes for the reaction with this compound.

Substituent (R) on Benzoyl ChlorideProduct Name (Analogous Series)Yield (%)Melting Point (°C)
HN-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide54%235–236 °C
2-CH₃N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylbenzamide58%197–198 °C
4-CH₃N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide63%255–256 °C
2-CF₃N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide56%219–220 °C
4-CF₃N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide76%293–294 °C

Visualizations

Reaction Scheme

Workflow start Start setup 1. Dissolve Aniline & Et₃N in anhydrous CH₂Cl₂ start->setup add 2. Add substituted benzoyl chloride solution dropwise setup->add react 3. Stir at Room Temperature (2-4 hours) add->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Aqueous Work-up (Wash with NaHCO₃ & Brine) monitor->workup Reaction Complete dry 6. Dry organic layer (e.g., MgSO₄) workup->dry isolate 7. Concentrate under reduced pressure dry->isolate purify 8. Purify by Recrystallization isolate->purify characterize 9. Characterize Product (NMR, MS, Mp) purify->characterize end End characterize->end

References

Application Notes and Protocols for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a versatile organic compound that, while known as a key intermediate in the synthesis of the pharmaceutical agent Rizatriptan[1][2], holds significant, largely untapped potential in the field of materials science. Its unique bifunctional nature, featuring a reactive primary amine on an aniline ring and a nitrogen-rich triazole moiety, makes it an excellent candidate as a monomer for the synthesis of advanced functional polymers.

The aniline group provides a pathway for polymerization to create polymer backbones with inherent thermal stability and conductivity, characteristic of polyaniline-type materials[3][4][5][6][7]. Simultaneously, the 1,2,4-triazole ring is well-documented for its exceptional ability to act as a corrosion inhibitor, due to the lone pair electrons on its nitrogen atoms that can coordinate with metal surfaces, forming a protective film[8][9][10][11][12].

These application notes explore the prospective use of this compound as a building block for two primary material applications:

  • Corrosion-Inhibiting Polymer Coatings: Leveraging the triazole group's affinity for metal surfaces to create coatings that actively protect against corrosion.

  • High-Performance Polyimides: Utilizing the entire molecule as a diamine monomer to synthesize polyimides with enhanced thermal stability and specific functionalities imparted by the triazole ring.

Application 1: Synthesis of a Corrosion-Inhibiting Polymer Coating

The primary amine of this compound allows it to be electropolymerized or chemically polymerized to form a polyaniline-like coating directly onto a metal surface. The pendant triazole groups then act as anchor points and corrosion-inhibiting centers.

Logical Workflow for Synthesis and Evaluation

cluster_synthesis Polymer Synthesis cluster_evaluation Performance Evaluation cluster_results Data Analysis Monomer This compound Polymerization Electrochemical Polymerization on Metal Substrate (e.g., Steel) Monomer->Polymerization Coating Poly(4-TMA) Coated Metal Polymerization->Coating WeightLoss Weight Loss Measurement (ASTM G31) Coating->WeightLoss Immersion in Corrosive Medium EIS Electrochemical Impedance Spectroscopy (EIS) Coating->EIS PDP Potentiodynamic Polarization Coating->PDP Surface Surface Analysis (SEM/AFM) Coating->Surface IE Calculate Inhibition Efficiency (%IE) WeightLoss->IE EIS->IE Mechanism Determine Inhibition Mechanism PDP->Mechanism Surface->Mechanism

Caption: Workflow for creating and testing a corrosion-inhibiting polymer coating.
Experimental Protocol: Electropolymerization and Corrosion Testing

Objective: To synthesize a poly[this compound] (Poly(4-TMA)) coating on a mild steel coupon and evaluate its corrosion inhibition efficiency.

Materials:

  • This compound monomer

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • 0.5 M H₂SO₄ solution (polymerization electrolyte)

  • 1 M HCl solution (corrosive medium)

  • Potentiostat/Galvanostat

  • Analytical balance

Procedure:

  • Electrode Preparation:

    • Mechanically polish mild steel coupons to a mirror finish.

    • Degrease with acetone, rinse with deionized water, and dry.

    • Measure and record the initial weight of the coupons.

  • Electropolymerization:

    • Set up a three-electrode electrochemical cell with the steel coupon as the working electrode, platinum foil as the counter, and SCE as the reference.

    • The electrolyte is a solution of 0.1 M this compound in 0.5 M H₂SO₄.

    • Polymerize the monomer onto the steel surface using cyclic voltammetry by cycling the potential between -0.2 V and +1.0 V vs. SCE for 20 cycles at a scan rate of 50 mV/s.

    • A dark green polymer film should be observed on the steel surface.

    • Rinse the coated coupon gently with deionized water and dry.

  • Corrosion Testing (Weight Loss Method):

    • Immerse the coated steel coupon and an uncoated (control) coupon in separate beakers containing 1 M HCl for 24 hours at room temperature.

    • After immersion, retrieve the coupons, clean them according to ASTM G1 standard procedure, dry, and re-weigh.

    • Calculate the corrosion rate (CR) and Inhibition Efficiency (%IE) using the following formulas:

      • CR = (Weight Loss) / (Surface Area * Time)

      • %IE = [(CR_uncoated - CR_coated) / CR_uncoated] * 100

  • Electrochemical Evaluation:

    • Perform Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) studies on both coated and uncoated coupons in the 1 M HCl solution.

    • For PDP, scan the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.

    • For EIS, apply a 10 mV AC signal in the frequency range of 100 kHz to 0.01 Hz at OCP.

Data Presentation: Expected Performance

The following table summarizes the anticipated quantitative data based on literature for similar triazole and aniline-based corrosion inhibitors.[9][11]

ParameterUncoated Mild Steel (Control)Poly(4-TMA) Coated Steel
Corrosion Rate (mm/year) High (e.g., >10)Low (e.g., <0.5)
Inhibition Efficiency (%IE) N/A> 95%
Corrosion Potential (Ecorr) vs. SCE e.g., -450 mVShifted (e.g., -380 mV)
Corrosion Current Density (Icorr) High (e.g., 1x10⁻⁴ A/cm²)Low (e.g., 1x10⁻⁶ A/cm²)
Charge Transfer Resistance (Rct) from EIS Low (e.g., 50 Ω·cm²)High (e.g., >2000 Ω·cm²)

Application 2: Synthesis of High-Performance Polyimides

This compound can act as a diamine monomer. When reacted with a dianhydride (e.g., pyromellitic dianhydride, PMDA), it can form a polyimide. The resulting polymer would be expected to have high thermal stability, a characteristic of polyimides, with the triazole group available for further functionalization or to enhance properties like metal adhesion.

Mechanism of Polyimide Formation

Diamine This compound (Diamine Monomer) PAA Poly(amic acid) (Intermediate) Diamine->PAA Step 1: Polycondensation (Room Temperature) Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA Step 1: Polycondensation (Room Temperature) Polyimide Triazole-Functionalized Polyimide PAA->Polyimide Step 2: Thermal Imidization (Heat, >200°C) Water H₂O PAA->Water

Caption: Two-step synthesis of a triazole-functionalized polyimide.
Experimental Protocol: Synthesis of a Triazole-Functionalized Polyimide

Objective: To synthesize a polyimide from this compound and PMDA.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc)

  • Nitrogen gas supply

  • Mechanical stirrer, three-neck flask

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound in anhydrous DMAc.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of PMDA powder to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours. The solution will become viscous, indicating the formation of the poly(amic acid) precursor.

  • Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean glass plate.

    • Place the plate in a vacuum oven and heat it in a stepwise manner:

      • 80°C for 2 hours to remove the bulk of the solvent.

      • 150°C for 1 hour.

      • 200°C for 1 hour.

      • 250°C for 30 minutes to ensure complete imidization.

    • After cooling to room temperature, the resulting flexible polyimide film can be peeled from the glass substrate.

Data Presentation: Expected Polymer Properties

The properties of the resulting polyimide can be characterized using various techniques. Expected values are inferred from literature on similar functional polyimides.[13][14]

PropertyAnalytical TechniqueExpected Result
Chemical Structure FTIR SpectroscopyDisappearance of amic acid peaks, appearance of imide peaks (~1780 and 1720 cm⁻¹)
Thermal Stability Thermogravimetric Analysis (TGA)5% weight loss temperature (T₅) > 450°C in N₂
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)> 250°C
Mechanical Properties Tensile TestingHigh tensile strength and modulus
Solubility Solubility TestsPotentially improved solubility in organic solvents due to the bulky pendant group

Conclusion

This compound is a promising, yet underexplored, monomer for materials science. Its constituent aniline and triazole moieties suggest strong potential for creating multifunctional polymers. The protocols and expected data provided herein offer a foundational framework for researchers to begin exploring its use in developing advanced materials, particularly for applications requiring robust corrosion protection and high thermal performance.

References

Troubleshooting & Optimization

improving the reaction yield of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: A widely used method is a two-step synthesis. The first step involves the N-alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide to form the intermediate, 1-(4-nitrobenzyl)-1H-1,2,4-triazole. The second step is the reduction of the nitro group of this intermediate to an amine, yielding the final product.[1]

Q2: What are the expected yields for each step of the synthesis?

A2: The reported yield for the N-alkylation step to produce 1-(4-nitrobenzyl)-1H-1,2,4-triazole is approximately 60%. The subsequent reduction of the nitro group to the desired aniline has been reported to have a yield of around 90%.[1]

Q3: What are the main challenges in the N-alkylation of 1,2,4-triazole?

A3: The primary challenges include achieving high regioselectivity for the desired N1-alkylated isomer over the N4-isomer and preventing over-alkylation, which can lead to the formation of triazolium salts.[2][3] Low yields can also be a problem if the reaction conditions are not optimized.[4]

Q4: What methods are recommended for the reduction of the nitro group in the intermediate?

A4: Common and effective methods for the reduction of the aromatic nitro group to an amine include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and reduction with metals in acidic conditions, such as iron powder with hydrochloric acid or ammonium chloride.[5][6][7]

Troubleshooting Guides

Part 1: N-Alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide

Issue 1.1: Low or No Yield of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

Potential Cause Troubleshooting Suggestion
Degraded Reactants Verify the purity and integrity of 1,2,4-triazole and 4-nitrobenzyl bromide. 4-nitrobenzyl bromide can be sensitive to light and moisture.
Inactive Base If using sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.[3]
Inappropriate Solvent The solubility of the triazole salt is critical. Polar aprotic solvents like DMF or DMSO are generally good choices. If solubility is an issue, consider switching to a more suitable solvent.[4]
Insufficient Temperature The reaction may require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider increasing the temperature.[4]
Presence of Moisture Ensure the use of anhydrous solvents and oven-dried glassware, as water can hydrolyze the alkylating agent and deactivate the base.[4]

Issue 1.2: Formation of a Mixture of N1 and N4 Isomers

Potential Cause Troubleshooting Suggestion
Lack of Regiocontrol The alkylation of 1,2,4-triazole often yields a mixture of N1 and N4 isomers. The ratio can be influenced by the base and solvent system.[2][8]
Base Selection The use of a non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to favor the formation of the N1 isomer with a regioselectivity of approximately 90:10 (N1:N4).[2][8] Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be used but may offer lower selectivity.[7]
Solvent Effects Aprotic polar solvents such as DMF or acetonitrile are commonly used. Screening different solvents can help optimize the isomer ratio.[7]
Temperature Control Lower reaction temperatures may favor the formation of the thermodynamically more stable isomer. Experimenting with a range of temperatures is recommended.[7]

Issue 1.3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Suggestion
Similar Polarity of Isomers The N1 and N4 isomers often have similar polarities, making separation by column chromatography challenging.[4]
Chromatography Optimization Careful selection of the eluent system for silica gel column chromatography is crucial. A gradient elution may be necessary for good separation. High-performance liquid chromatography (HPLC) can be employed for more difficult separations.[4]
Crystallization Issues If purification is by recrystallization, low yields can result from using too much solvent or the product being too soluble in the chosen solvent.[4] Consider using a mixed solvent system or adding an anti-solvent to induce crystallization.[4]
Part 2: Reduction of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

Issue 2.1: Incomplete Reduction of the Nitro Group

Potential Cause Troubleshooting Suggestion
Inactive Reducing Agent If using iron powder, its surface may need activation. Pre-treating the iron powder with a dilute acid like HCl can improve its reactivity.[9][10]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.
Poor Quality Catalyst (for Catalytic Hydrogenation) The activity of the Pd/C catalyst is crucial. Ensure the catalyst is not old or deactivated. The catalyst loading (typically 5-10 mol%) should be optimized.[7]

Issue 2.2: Formation of Side Products

Potential Cause Troubleshooting Suggestion
Over-reduction In some cases, other functional groups can be sensitive to the reduction conditions. The use of milder reducing agents or conditions may be necessary. Iron in the presence of ammonium chloride is generally a chemoselective method for nitro group reduction.[5][11]
Formation of Azo or Azoxy Compounds Metal hydrides are generally not recommended for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds.[12]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

This protocol is based on a reported procedure with a 60% yield.[1]

Materials:

  • 4-nitrobenzyl bromide

  • 1,2,4-triazole sodium salt

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 4-nitrobenzyl bromide (0.1 mol) and 1,2,4-triazole sodium salt (0.1 mol) in 100 ml of DMF.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice water with stirring to precipitate the product.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain the pale yellow solid of 1-(4-nitrobenzyl)-1H-1,2,4-triazole.

Protocol 2: Synthesis of this compound

This protocol is based on a reported procedure with a 90% yield.[1]

Materials:

  • 1-(4-nitrobenzyl)-1H-1,2,4-triazole

  • Iron powder

  • Ethanol

  • Water

  • Thick ammonia water

  • Ethyl acetate

  • Diatomaceous earth

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(4-nitrobenzyl)-1H-1,2,4-triazole from the previous step.

  • Add 30 ml of a mixture of ethanol and water. Heat the mixture in a water bath to 60 °C.

  • Add iron powder (0.1 mol) in batches while stirring.

  • Continue to stir the reaction mixture at 60 °C for 2 hours.

  • After the reaction is complete, filter the hot reaction mixture through a pad of diatomaceous earth.

  • Make the filtrate alkaline by adding thick ammonia water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Evaporate the organic solvent under reduced pressure to obtain the light yellow solid of this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction 4-nitrobenzyl_bromide 4-Nitrobenzyl Bromide Reaction1 Reaction 4-nitrobenzyl_bromide->Reaction1 1,2,4-triazole_Na 1,2,4-Triazole Sodium Salt 1,2,4-triazole_Na->Reaction1 DMF DMF DMF->Reaction1 Intermediate 1-(4-nitrobenzyl)-1H-1,2,4-triazole Reaction1->Intermediate Reaction2 Reaction Intermediate->Reaction2 Iron_powder Iron Powder Iron_powder->Reaction2 EtOH_H2O Ethanol/Water EtOH_H2O->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation? Check_Reactants Check Purity of Reactants Start->Check_Reactants Check_Base Verify Base Activity (e.g., fresh NaH) Start->Check_Base Check_Solvent Ensure Appropriate Solvent (e.g., DMF) Start->Check_Solvent Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Moisture Use Anhydrous Conditions Start->Check_Moisture Isomer_Issue Mixture of Isomers? Check_Reactants->Isomer_Issue Check_Base->Isomer_Issue Check_Solvent->Isomer_Issue Check_Temp->Isomer_Issue Check_Moisture->Isomer_Issue Change_Base Use Sterically Hindered Base (e.g., DBU) Isomer_Issue->Change_Base Yes Optimize_Separation Optimize Chromatography (Gradient Elution) Isomer_Issue->Optimize_Separation Yes Success Improved Yield Isomer_Issue->Success No Change_Base->Success Optimize_Separation->Success Troubleshooting_Reduction Start Low Yield in Nitro Reduction? Check_Reducing_Agent Activate Reducing Agent (e.g., Fe with HCl) Start->Check_Reducing_Agent Check_Reaction_Time Increase Reaction Time/Temperature Start->Check_Reaction_Time Check_Catalyst Verify Catalyst Activity (for Hydrogenation) Start->Check_Catalyst Side_Products Side Products Observed? Check_Reducing_Agent->Side_Products Check_Reaction_Time->Side_Products Check_Catalyst->Side_Products Milder_Conditions Use Milder/More Selective Conditions Side_Products->Milder_Conditions Yes Success Improved Yield Side_Products->Success No Milder_Conditions->Success

References

Technical Support Center: Purification of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Synthesis and Initial Work-up

Potential Cause Recommended Solution
Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting materials.
Loss of product during aqueous work-up.This compound has some water solubility. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product in the aqueous phase. Use a continuous liquid-liquid extractor for highly polar compounds if necessary.
Emulsion formation during extraction.Add a small amount of brine or a few drops of methanol to break up the emulsion. Centrifugation can also be an effective method to separate the layers.

Issue 2: Product Appears as an Oil or Gummy Solid Instead of a Crystalline Powder

Potential Cause Recommended Solution
Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Presence of impurities.The presence of unreacted starting materials or byproducts can inhibit crystallization. Proceed with one of the detailed purification protocols below (recrystallization or column chromatography).
Incorrect pH during work-up.Ensure the aqueous layer is made sufficiently basic (pH > 8) before extraction to ensure the aniline is in its free base form.

Issue 3: Difficulty in Removing Colored Impurities

Potential Cause Recommended Solution
Oxidation of the aniline functional group.Aniline derivatives can be susceptible to air oxidation, which can lead to colored impurities. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.
Residual nitro-aromatic impurities from the synthesis.The precursor, 1-(4-nitrobenzyl)-1H-1,2,4-triazole, is a yellow solid. Incomplete reduction can lead to a colored product. Consider repeating the reduction step or using a more robust purification method like column chromatography.
Formation of polymeric byproducts.Activated charcoal treatment during recrystallization can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through celite before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: Common impurities originate from the synthetic route, which typically involves the reaction of 4-nitrobenzyl bromide with 1,2,4-triazole, followed by the reduction of the nitro group.[1] Therefore, you can expect:

  • Unreacted 4-nitrobenzyl bromide.

  • Unreacted 1,2,4-triazole.

  • The intermediate, 1-(4-nitrobenzyl)-1H-1,2,4-triazole.

  • Byproducts from the nitro group reduction (e.g., hydroxylamines, azo compounds).

  • Isomeric impurities, such as 4-(4H-1,2,4-triazol-4-yl)methyl)aniline, if the initial alkylation is not completely regioselective.

Q2: My compound is showing significant tailing on the silica gel TLC plate. What does this indicate and how can I fix it?

A: Significant tailing of basic compounds like anilines on silica gel TLC is common due to the acidic nature of the silica. The basic amine interacts strongly with the acidic silanol groups, leading to poor chromatographic performance.[2] To resolve this, you can:

  • Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) or ammonia to your TLC mobile phase.[2]

  • Pre-treat the TLC plate by eluting it with a solvent system containing a base, drying it, and then using it for your analysis.[3]

Q3: Is this compound stable on silica gel?

A: While there is no specific data on the stability of this exact compound on silica gel, aromatic amines can be susceptible to degradation on acidic stationary phases.[4] It is advisable to perform a 2D TLC test to check for stability. To do this, run the TLC in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent. If the spot remains intact, the compound is likely stable.[4] If it degrades, consider using a less acidic stationary phase like neutral alumina or a modified silica gel (e.g., amine-functionalized silica).[5]

Q4: What is a good starting solvent system for column chromatography?

A: A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Given the polarity of your compound, a system of dichloromethane and methanol is a reasonable choice. To counteract the issues with tailing, it is highly recommended to add a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase.[3][6] A typical starting gradient could be 0-10% methanol in dichloromethane with 0.5% TEA.

Q5: Can I use acid-base extraction to purify my compound?

A: Yes, acid-base extraction can be a useful technique for purifying amines.[6] You can dissolve your crude product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. You can then basify the aqueous layer with a base like NaOH and extract your purified amine back into an organic solvent.[6] However, be aware that some polar impurities might also be carried through this process.

Data Presentation

Property Value Reference
Molecular FormulaC₉H₁₀N₄[7]
Molecular Weight174.21 g/mol [8]
AppearanceLight yellow to off-white solid[1][9]
Melting Point127-128 °C[1]
SolubilityModerately soluble in methanol and dimethylformamide; limited water solubility.[9]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for removing less soluble or more soluble impurities from the crude product.

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water or ethyl acetate and hexanes is a good starting point. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the hot solvent (e.g., ethanol) to dissolve the solid completely. c. If colored impurities are present, add a small amount of activated charcoal and stir for 5-10 minutes. d. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the charcoal. e. Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This method is effective for separating the desired product from impurities with different polarities.

  • Preparation of the Column: a. Select a glass column of appropriate size based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight is used).[10] b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane with 0.5% TEA). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection: a. Begin eluting the column with a non-polar solvent system (e.g., 100% dichloromethane + 0.5% TEA). b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A gradient of 0% to 10% methanol in dichloromethane with 0.5% TEA is a good starting point. c. Collect fractions and monitor their composition by TLC.

  • Analysis and Product Isolation: a. Spot the collected fractions on a TLC plate alongside a reference spot of the starting material. b. Identify the fractions containing the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography acid_base_extraction Acid-Base Extraction start->acid_base_extraction tlc TLC Analysis recrystallization->tlc column_chromatography->tlc acid_base_extraction->tlc nmr NMR Spectroscopy tlc->nmr Purity Check hplc HPLC Analysis tlc->hplc Purity Check ms Mass Spectrometry tlc->ms Purity Check pure_product Pure this compound nmr->pure_product hplc->pure_product ms->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Problem: Poor Peak Shape in Chromatography question1 Have you tried adding a basic modifier (e.g., TEA, NH3)? start->question1 action1 Add 0.1-1% Triethylamine to the mobile phase question1->action1 No question2 Did the peak shape improve? question1->question2 Yes action1->question2 action2 Consider using an alternative stationary phase question2->action2 No solution1 Problem Resolved question2->solution1 Yes alternative_stationary_phase Use Amine-Functionalized Silica or Alumina action2->alternative_stationary_phase alternative_method Consider Reversed-Phase Chromatography action2->alternative_method

Caption: A troubleshooting decision tree for addressing poor peak shape during the chromatographic purification of this compound.

References

Technical Support Center: Troubleshooting Incomplete Reduction of the Nitro Group to an Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the common challenges encountered during the reduction of nitro groups to amines.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is sluggish or appears incomplete. What are the common causes and how can I resolve this?

An incomplete or slow nitro group reduction can be attributed to several factors, ranging from the activity of your reagents to the reaction setup itself. A systematic approach to troubleshooting is recommended.

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time due to improper storage or exposure to air.[1][2] Ensure you are using a fresh or reliably sourced catalyst. Catalyst poisons, such as sulfur or phosphorus compounds, present as impurities in the starting material or solvent, can also deactivate the catalyst.[2] If you suspect catalyst deactivation, try using a fresh batch. Additionally, the catalyst loading may be insufficient; consider increasing the weight percentage of the catalyst.[1][2] For challenging reductions, increasing the hydrogen pressure may be necessary.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are critical for these reactions.[1] It is important to use finely powdered metal and to activate it if necessary. The concentration of the acid also plays a significant role in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose during storage.[1] It is always best to use fresh, high-quality reagents. For transfer hydrogenation, ensure the hydrogen donor, such as ammonium formate or hydrazine hydrate, is fresh and used in the correct stoichiometric amount.[2]

  • Solvent and Solubility: Poor solubility of the nitro compound in the reaction solvent can severely hinder the reaction rate.[1] The starting material must be soluble for the reaction to proceed efficiently. For hydrophobic compounds, consider using solvents like THF or employing co-solvent systems such as ethanol/water or acetic acid.[1][3] Protic co-solvents can often be beneficial for hydrogenation reactions.[1][3]

  • Reaction Temperature: While many nitro reductions proceed smoothly at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[1][2] However, exercise caution, as higher temperatures can sometimes promote the formation of unwanted side products.[1]

  • Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure adequate contact between the substrate, catalyst, and hydrogen source (if applicable).[2] Increasing the stirring rate can help overcome mass transfer limitations.[2]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

The formation of side products is a common issue arising from the stepwise nature of nitro group reduction.[1] The key to improving selectivity is to control the reaction conditions to favor the complete six-electron reduction to the amine.

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may encourage the formation of side products like azobenzene derivatives.[1] Maintaining proper temperature control throughout the reaction is crucial.

The reduction of a nitro group proceeds through several intermediates. The desired amine is the final product of a complete reduction.

Caption: Nitro Group Reduction Pathway and Potential Side Products.

Q3: My starting material contains other functional groups that might be reduced. How can I selectively reduce the nitro group?

Achieving chemoselectivity is a common challenge in organic synthesis. The choice of reducing agent is critical when other reducible functional groups are present.

  • Mild Reducing Agents: For substrates with sensitive functional groups, mild reducing agents are preferred.

    • Fe/HCl or Zn/AcOH: These conditions are often mild enough to selectively reduce a nitro group in the presence of other reducible groups.[4]

    • SnCl₂: Tin(II) chloride is another mild reagent for the selective reduction of nitro groups.[4][5]

    • Sodium Sulfide (Na₂S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate.[4] It can sometimes selectively reduce one nitro group in the presence of another.[4]

  • Incompatible Functional Groups: Be aware of functional groups that are incompatible with certain reducing agents. For example, catalytic hydrogenation with Pd/C can also reduce alkenes, alkynes, and some carbonyl compounds.[4] Lithium aluminum hydride (LiAlH₄) will reduce aromatic nitro compounds to azo products, not amines.[4]

Q4: How can I effectively monitor the progress of my nitro reduction reaction?

Proper reaction monitoring is essential to determine the endpoint of the reaction and to avoid the formation of side products due to over- or under-reaction.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. The amine product is typically more polar than the starting nitro compound.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique to monitor the reaction progress.

Reaction_Monitoring_Workflow Start Start Reaction Take_Aliquot Take an Aliquot of the Reaction Mixture Start->Take_Aliquot Prepare_Sample Prepare Sample for Analysis (e.g., dilute, quench) Take_Aliquot->Prepare_Sample Analyze Analyze by TLC or HPLC Prepare_Sample->Analyze Decision Is the Starting Material Consumed? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction and Monitoring Decision->Continue No Continue->Take_Aliquot

Caption: General Workflow for Reaction Monitoring.

Q5: What are the best practices for the workup and purification of the resulting amine?

The workup and purification strategy will depend on the specific reaction conditions and the properties of the resulting amine.

  • Catalytic Hydrogenation: After the reaction is complete, the catalyst is typically removed by filtration through a pad of Celite.[1] The filtrate is then concentrated under reduced pressure to yield the crude amine.

  • Metal/Acid Reductions:

    • After the reaction, the mixture is cooled, and the solvent is removed.

    • The residue is taken up in an organic solvent like ethyl acetate.

    • A saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃), is carefully added to neutralize the acid and precipitate the metal salts.[1]

    • The resulting suspension is filtered through Celite.

    • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated to give the crude amine.[1]

  • Purification: If the crude product is not pure, it can be further purified by techniques such as column chromatography, recrystallization, or distillation. In column chromatography, the more polar amine product will typically have a lower Rf value than the less polar nitro starting material.[6]

Data Presentation

Table 1: Common Reducing Agents for Nitro to Amine Conversion

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C or Pt/C H₂ (1 atm or higher), Pd/C (5-10 mol%), solvent (EtOH, MeOH, EtOAc), RTHigh efficiency, clean workupCan reduce other functional groups, catalyst can be pyrophoric
H₂/Raney Nickel H₂ (1 atm or higher), Raney Ni, solvent (EtOH, MeOH), RTEffective, useful when dehalogenation is a concern[4]Pyrophoric, requires careful handling[2]
Fe/HCl or Fe/NH₄Cl Fe powder, acid (e.g., HCl, AcOH), solvent (EtOH/H₂O), refluxInexpensive, effectiveRequires acidic conditions, workup can be tedious
SnCl₂·2H₂O SnCl₂·2H₂O (3-5 eq), solvent (EtOH), reflux[1]Mild, good for sensitive substratesStoichiometric amounts of tin salts are produced
Zn/AcOH or Zn/HCl Zn dust, acid (e.g., AcOH, HCl), solvent (MeOH, EtOH), RT to refluxMild, effective[4]Stoichiometric amounts of zinc salts are produced
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, solvent (MeOH/H₂O, THF/H₂O), RT to refluxMild, useful for water-soluble compoundsCan decompose on storage[1]
Hydrazine (N₂H₄) with a catalyst N₂H₄·H₂O, catalyst (e.g., Pd/C, Raney Ni), solvent (EtOH), refluxEffective for transfer hydrogenationHydrazine is toxic

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). This process is repeated three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.[1]

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.[1]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.[1]

Protocol 2: General Procedure for Reduction using SnCl₂·2H₂O

  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]

  • Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).[1]

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, and a saturated aqueous solution of NaHCO₃ is added carefully until the solution is basic.[1]

  • Filtration and Extraction: The resulting suspension is filtered through Celite. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.[1]

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude amine.[1]

References

selecting the right base for regioselective alkylation of 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this crucial chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.

Problem: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired N-alkylated 1,2,4-triazole. What are the possible reasons and how can I resolve this?

A1: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue:

  • Inert Reactants: The alkylating agent may have degraded, or the 1,2,4-triazole starting material might be impure. It is crucial to verify the purity of your reactants.

  • Incorrect Base: The chosen base might be too weak to deprotonate the 1,2,4-triazole effectively. Stronger bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[1] The choice of base is critical and is often dependent on the solvent and the triazole substrate.

  • Inappropriate Solvent: The solubility of the triazolate salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like DMF and DMSO are often good choices.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature with no success, consider increasing the temperature.

  • Moisture: The presence of water can hydrolyze the alkylating agent or interfere with the reaction. Ensure you are using anhydrous solvents and a dry reaction setup.[1]

  • Microwave Irradiation: For sluggish reactions, employing microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[1]

LowYieldTroubleshooting start Low/No Yield check_reactants Verify Reactant Purity start->check_reactants check_base Is Base Strong Enough? (e.g., K2CO3, DBU, NaH) check_reactants->check_base  Purity OK   solution_reactants Use Pure Reactants check_reactants->solution_reactants Impure check_solubility Is Triazole Salt Soluble? check_base->check_solubility Yes solution_base Use Stronger Base check_base->solution_base No check_temp Is Temperature Optimized? check_solubility->check_temp Yes solution_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solubility->solution_solvent No check_anhydrous Anhydrous Conditions? check_temp->check_anhydrous Yes solution_temp Increase Temperature or Use Microwave check_temp->solution_temp No solution_anhydrous Use Anhydrous Solvents & Dry Glassware check_anhydrous->solution_anhydrous No

Troubleshooting workflow for low or no product yield.
Problem: Poor Regioselectivity (Mixture of Isomers)

Q2: My reaction is producing a mixture of N1 and N4-alkylated isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge. The alkylation can occur at the N1 and N4 positions, and the outcome is influenced by a combination of factors:

  • Steric Hindrance: Bulky substituents on the 1,2,4-triazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the regioselectivity.[1]

    • Base and Solvent: The combination of the base and solvent determines the nature of the triazolate anion and its counter-ion, which in turn affects the site of alkylation. For instance, using DBU as a base in THF has been reported to give a consistent 90:10 ratio of N1 to N4 alkylated isomers.[1] The use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often leads to a mixture of N1 and N4 isomers.

    • Temperature: In some cases, the ratio of isomers can be influenced by the reaction temperature.[1]

RegioselectivityFactors regioselectivity Regioselectivity (N1 vs. N4) base_solvent Base & Solvent Combination regioselectivity->base_solvent steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects regioselectivity->electronic_effects temperature Reaction Temperature regioselectivity->temperature dbu_thf DBU in THF (Favors N1, ~90:10) base_solvent->dbu_thf k2co3_nah_dmf K2CO3 or NaH in DMF (Mixture of N1/N4) base_solvent->k2co3_nah_dmf bulky_groups Bulky Alkylating Agent or Substituents on Triazole steric_hindrance->bulky_groups less_hindered_n Favors Less Hindered Nitrogen bulky_groups->less_hindered_n

Factors influencing the regioselectivity of 1,2,4-triazole alkylation.
Problem: Difficulty in Product Isolation and Purification

Q3: I am struggling to separate the different N-alkylated isomers. What are the recommended purification methods?

A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities. However, with the right approach, a successful separation can be achieved:

  • Chromatography: Silica gel column chromatography is the most common method for separating regioisomers. A careful selection of the eluent system is crucial, and often, a gradient elution is required to achieve good separation. High-performance liquid chromatography (HPLC) can be used for more challenging separations.[1]

  • Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent, this can be a very effective purification method.[1]

  • Distillation: For volatile products, distillation can be an option for separation.[1]

It is good practice to analyze the crude product mixture by NMR to determine the isomer ratio before purification. This helps in assessing the success of the reaction and planning the purification strategy.

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselectivity of 1,2,4-Triazole Alkylation

1,2,4-Triazole SubstrateAlkylating AgentBaseSolventN1:N4 RatioYield (%)Reference
1,2,4-Triazole4-Nitrobenzyl halidesVarious-90:10-[2]
1,2,4-TriazoleAlkyl halidesDBUTHF~90:10Good[2]
1,2,4-Triazole4-Nitrobenzyl bromideNaHDMF90:10-[3]
1,2,4-TriazoleEthyl iodideDBUTHF90:1088[3]
1,2,4-TriazoleVarious alkyl halidesK₂CO₃Ionic LiquidN1 selectiveGood[4]
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazoleDibromomethaneK₂CO₃AcetoneMixture15 (N1-N1), 50 (N1-N2), 10 (N2-N2)

Note: Yields and ratios can vary depending on the specific substrate, reaction time, and temperature. The data presented is for illustrative purposes based on available literature.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of 1,2,4-Triazole using DBU[1]
  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the DBU salt.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate[1]
  • To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in DMF or acetone, add the alkylating agent (1.0-1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or crystallization.

Protocol 3: Microwave-Assisted N-Alkylation[1]
  • In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and the base (e.g., potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in the conventional heating protocols.

  • Purify the product by chromatography or crystallization.

ExperimentalWorkflow start Start reactants Combine 1,2,4-Triazole, Base, and Solvent start->reactants add_alkylating_agent Add Alkylating Agent reactants->add_alkylating_agent reaction React at Appropriate Temperature (Conventional or Microwave) add_alkylating_agent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Chromatography, Crystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

General experimental workflow for the N-alkylation of 1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for the N-alkylation of 1,2,4-triazoles?

A1: There is no single "best" combination as the optimal choice depends on the specific substrate and the desired regioselectivity. However, some commonly used and effective systems include:

  • For N1-selectivity: DBU in THF has been shown to give high N1-selectivity.[5]

  • General purpose: Potassium carbonate in a polar aprotic solvent like DMF or acetone is a widely used combination.[5]

Q2: How does microwave irradiation compare to conventional heating for this reaction?

A2: Microwave-assisted synthesis offers several advantages over conventional heating for the N-alkylation of 1,2,4-triazoles, including significantly reduced reaction times (often from hours to minutes) and, in many cases, improved yields.[5]

Q3: How can I definitively determine the structure of the resulting N-alkylated isomers?

A3: The most reliable methods for structure elucidation are:

  • NMR Spectroscopy: 1H and 13C NMR are essential. For unambiguous assignment, 2D NMR techniques like HMBC and NOESY can be very helpful. Comparing the experimental chemical shifts with those predicted by DFT calculations can also aid in structure determination.[5]

  • Single-Crystal X-ray Diffraction: This is the gold standard for structure determination if you can obtain a suitable crystal of your product.[5]

References

Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is a two-step process. The first step involves the N-alkylation of 1,2,4-triazole with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) to form 1-(4-nitrobenzyl)-1H-1,2,4-triazole. The second step is the reduction of the nitro group to an amine, yielding the final product.

Q2: Which solvent is recommended for the N-alkylation step?

A2: Aprotic polar solvents are generally recommended for the N-alkylation of 1,2,4-triazole.[1] N,N-dimethylformamide (DMF) is a very common and effective solvent for this reaction, often used with the sodium salt of 1,2,4-triazole.[2][3] Acetonitrile is another suitable aprotic polar solvent that can be used.[1] The choice of solvent can influence the reaction rate and selectivity, so it may be beneficial to screen a few options to find the optimal conditions for your specific setup.[1]

Q3: What type of base should I use for the N-alkylation reaction?

A3: The choice of base is critical for achieving good regioselectivity (N1 vs. N2 alkylation). Using the pre-formed sodium salt of 1,2,4-triazole is a common strategy.[2][3] Alternatively, a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to favor alkylation at the less sterically hindered N1 position.[1][4] Weaker inorganic bases such as potassium carbonate (K₂CO₃) can also be employed, though they may offer lower selectivity.[1][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the N-alkylation and the nitro reduction steps can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will help you determine when the starting materials have been consumed and the product has been formed.

Q5: What are the typical yields for the synthesis of this compound?

A5: Following the two-step synthesis from 4-nitrobenzyl bromide, a yield of around 60% for the N-alkylation step to form the nitro intermediate and a yield of approximately 90% for the subsequent reduction step have been reported.[2]

Troubleshooting Guides

Issue 1: Low Yield in the N-alkylation Step
Possible Cause Troubleshooting Step
Inefficient base Ensure the base is strong enough to deprotonate the 1,2,4-triazole. If using K₂CO₃, consider switching to a stronger base like the sodium salt of 1,2,4-triazole or DBU.[1][4]
Suboptimal solvent The solvent can significantly impact the reaction. While DMF is commonly used, screening other aprotic polar solvents like acetonitrile might improve the yield.[1]
Low reaction temperature Gently heating the reaction mixture may improve the rate and yield. However, be aware that temperature can also affect the isomer ratio.[1]
Moisture in the reaction Ensure all reagents and solvents are anhydrous, as moisture can quench the base and hinder the reaction.
Issue 2: Formation of N2-isomer and Other Side Products
Possible Cause Troubleshooting Step
Base selection The choice of base can influence the regioselectivity. A sterically hindered base like DBU is reported to provide good regioselectivity for the N1 isomer.[1][4]
Reaction temperature Lower reaction temperatures may favor the formation of the thermodynamically more stable N1 isomer.[1] Experiment with a range of temperatures, starting from room temperature.
Solvent effects The solvent can influence the transition state energies for N1 versus N4 alkylation.[1] Consider screening different aprotic polar solvents.
Issue 3: Incomplete Reduction of the Nitro Group
Possible Cause Troubleshooting Step
Inactive catalyst (for catalytic hydrogenation) If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active. Use a fresh batch of catalyst if necessary. The catalyst loading (typically 5-10 mol%) is also important for reaction efficiency.[1]
Insufficient reducing agent If using a chemical reducing agent like iron powder or tin(II) chloride, ensure it is added in a sufficient molar excess.[1][2]
Reaction conditions For reduction with iron powder, the reaction is often carried out in a protic solvent mixture (e.g., water/ethanol) with an acid (like acetic acid or ammonium chloride) at elevated temperatures.[2] Ensure the pH and temperature are optimal.

Data Presentation

Table 1: Effect of Solvent on the N-alkylation of 1,2,4-Triazole with 4-Nitrobenzyl Bromide
SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
DMF1,2,4-triazole sodium saltNot specifiedNot specified60[2]
AcetonitrileK₂CO₃502Not specified[5]
THFDBURoom Temp.Not specifiedHigh N1-selectivity[4]

Note: Direct comparative studies for this specific reaction are limited in the literature. The data presented is compiled from related syntheses and recommendations.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound[2]

Step 1: Synthesis of 1-(1,2,4-triazol-1-ylmethyl)-4-nitrobenzene

  • In a reaction vessel, add 4-nitrobenzyl bromide (21.6 g, 0.1 mol), 1,2,4-triazole sodium salt (9.1 g, 0.1 mol), and DMF (100 ml).

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Pour the reaction solution into ice water and stir to induce crystallization.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain a pale yellow solid.

    • Expected yield: ~60%

    • Melting point: 100-101 °C

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(1,2,4-triazol-1-ylmethyl)-4-nitrobenzene from the previous step and 30 ml of a suitable solvent (e.g., ethanol/water mixture).

  • Heat the mixture in a water bath to 60 °C.

  • Add iron powder (5.6 g, 0.1 mol) in portions while stirring.

  • Continue to stir the reaction for 2 hours after the addition is complete.

  • Filter the reaction mixture through diatomaceous earth.

  • Make the filtrate alkaline by adding concentrated ammonia water.

  • Extract the product twice with ethyl acetate.

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Evaporate the organic solvent to obtain a light yellow solid.

    • Expected yield: ~90%

    • Melting point: 127-128 °C

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction start1 4-Nitrobenzyl Bromide + 1,2,4-Triazole Sodium Salt reaction1 Reaction start1->reaction1 reagents1 DMF reagents1->reaction1 workup1 Ice Water Quench & Filtration reaction1->workup1 product1 1-(4-Nitrobenzyl)-1H-1,2,4-triazole workup1->product1 start2 1-(4-Nitrobenzyl)-1H-1,2,4-triazole product1->start2 reaction2 Reduction start2->reaction2 reagents2 Iron Powder Ethanol/Water, 60°C reagents2->reaction2 workup2 Filtration, Extraction & Evaporation reaction2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic issue Low Yield in N-Alkylation Step cause1 Inefficient Base? issue->cause1 cause2 Suboptimal Solvent? issue->cause2 cause3 Low Temperature? issue->cause3 solution1 Use stronger base (e.g., DBU, Na-salt) cause1->solution1 solution2 Screen aprotic polar solvents (e.g., ACN) cause2->solution2 solution3 Gently heat reaction mixture cause3->solution3

Caption: Troubleshooting logic for low yield in the N-alkylation step.

References

Technical Support Center: Purification of Triazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of triazole intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are triazole intermediates often difficult to purify?

A1: The purification of triazole intermediates presents several challenges due to their inherent physicochemical properties:

  • High Polarity: Many triazoles are highly polar, making them very soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used for chromatography. This can lead to issues with retention in reversed-phase chromatography.[1]

  • Strong Intermolecular Interactions: The nitrogen atoms in the triazole ring can form strong hydrogen bonds and coordinate with metal ions. This can cause peak tailing and poor separation during chromatography.[1]

  • Low Volatility: Triazoles often have low volatility, making purification by distillation impractical.[1]

  • Co-elution of Impurities: Polar starting materials, reagents, and byproducts from the synthesis can co-elute with the desired triazole product, complicating separation.[1]

  • Ionic Nature of Salts: Triazole salts have significantly different solubility profiles compared to their neutral counterparts, often being more soluble in polar solvents and insoluble in nonpolar organic solvents. This can complicate standard purification techniques.[2]

Q2: What is the best initial approach for purifying a newly synthesized triazole intermediate?

A2: A good starting point is to assess the compound's purity using Thin Layer Chromatography (TLC) with a polar mobile phase.[1] Based on the TLC results, an appropriate purification strategy can be selected. If the compound is a solid, recrystallization is often a simple and effective first method. For more complex mixtures or liquid samples, techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), or Solid-Phase Extraction (SPE) are recommended.[1]

Q3: How can I remove residual metal catalysts, such as copper, from my triazole product after a click chemistry reaction?

A3: Residual copper from CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reactions can be challenging to remove due to coordination with the triazole nitrogens.[3] Here are a few strategies:

  • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help sequester the copper ions.[3]

  • Heterogeneous Catalysis: Using a heterogeneous copper catalyst can simplify removal, as the catalyst can be filtered off after the reaction.[4]

  • Silica Gel Chromatography: In some cases, column chromatography on silica gel can effectively remove copper salts.

  • Specialized Scavengers: Various commercial resins and scavengers are designed to bind and remove residual metals from reaction mixtures.

Q4: My triazole intermediate is a salt. How does this affect purification?

A4: The purification of triazole salts requires special considerations due to their ionic nature. They are often highly soluble in polar solvents and may be hygroscopic.[2] Common purification methods include:

  • Recrystallization: This is a widely used technique, but finding a suitable solvent system can be challenging.[2]

  • Column Chromatography: Specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary. Using a more polar stationary phase like alumina can also be beneficial.[2][5]

  • Acid-Base Extraction: This method can be used to convert the salt to a free base for purification using standard organic solvents, followed by conversion back to the salt form.[2]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound streaks on the column The compound is too polar for the stationary phase/mobile phase combination.Add a small amount of a more polar solvent like methanol to the eluent. Consider using a more polar stationary phase like alumina.[2]
The compound is not fully dissolved before loading.Ensure the compound is completely dissolved in a minimum amount of the mobile phase before loading it onto the column.[2]
Poor separation of the desired product from impurities The chosen mobile phase does not provide adequate resolution.Systematically vary the solvent composition of the mobile phase. If using a mixed solvent system, try different ratios. Consider a different stationary phase.[2]
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase.Add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Compound elutes in the solvent front in Reversed-Phase HPLC The compound is too polar and has minimal retention on the non-polar stationary phase.Use a column designed for polar analytes (e.g., polar-embedded or polar-endcapped). Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Recrystallization
Problem Possible Cause Solution
Compound will not crystallize The solution is too dilute, or the solvent is too good.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Try scratching the inside of the flask or adding a seed crystal.[2]
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. The cooling process is too rapid.Use a lower-boiling point solvent or a co-solvent system. Allow the solution to cool more slowly by insulating the flask.[1][2]
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Try a different solvent system. Concentrate the mother liquor to recover more product. Use the minimum amount of hot solvent necessary for dissolution.[2][6]
Product is still impure after recrystallization The cooling process was too rapid, trapping impurities within the crystal lattice. The impurities have very similar solubility profiles to the desired product.Allow the solution to cool as slowly as possible. A second recrystallization may be necessary. If impurities persist, another purification technique like column chromatography may be required.[6]
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion Vigorous shaking, presence of surfactants, or high concentration of dissolved solids.Mix the layers by gentle inversion rather than vigorous shaking. Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Filter the mixture through a plug of glass wool.[1]
Poor recovery of the product in the organic phase The triazole is too polar and remains in the aqueous phase.Add a salt ("salting out," e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the organic compound.[1] Adjust the pH of the aqueous layer; for a basic triazole, increase the pH, and for an acidic triazole, decrease the pH.[1] Use a more polar organic solvent that is still immiscible with water (e.g., ethyl acetate, dichloromethane).[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the triazole intermediate is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6] This is often determined empirically through small-scale solubility tests.

  • Dissolution: In a flask, add the crude triazole intermediate and the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated receiving flask.[6]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process.[7]

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: General Procedure for Column Chromatography on Silica Gel
  • Stationary Phase and Mobile Phase Selection: Choose an appropriate solvent system (mobile phase) based on TLC analysis. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude triazole intermediate in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole intermediate.

Visualizations

Experimental_Workflow_for_Triazole_Purification General Experimental Workflow for Triazole Purification crude_product Crude Triazole Intermediate tlc Assess Purity by TLC crude_product->tlc decision Solid or Liquid? tlc->decision recrystallization Recrystallization decision->recrystallization Solid extraction Liquid-Liquid Extraction decision->extraction Liquid/Oily decision2 Purity Sufficient? recrystallization->decision2 chromatography Column Chromatography / HPLC pure_product Pure Product chromatography->pure_product pure_solid Pure Solid Product decision3 Purity Sufficient? extraction->decision3 decision2->chromatography No decision2->pure_solid Yes decision3->chromatography No decision3->pure_product Yes

Caption: General experimental workflow for the purification of triazole intermediates.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempted issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystallization oiling_out Product Oils Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield impure Product Still Impure issue->impure Impure Product solution_no_crystals1 Concentrate Solution no_crystals->solution_no_crystals1 solution_no_crystals2 Add Anti-Solvent no_crystals->solution_no_crystals2 solution_no_crystals3 Scratch Flask / Add Seed Crystal no_crystals->solution_no_crystals3 solution_oiling_out1 Use Lower Boiling Point Solvent oiling_out->solution_oiling_out1 solution_oiling_out2 Cool Solution Slower oiling_out->solution_oiling_out2 solution_low_yield1 Use Less Solvent low_yield->solution_low_yield1 solution_low_yield2 Concentrate Mother Liquor low_yield->solution_low_yield2 solution_low_yield3 Change Solvent System low_yield->solution_low_yield3 solution_impure1 Cool Solution Slower impure->solution_impure1 solution_impure2 Perform Second Recrystallization impure->solution_impure2 solution_impure3 Use Alternative Purification (e.g., Chromatography) impure->solution_impure3

Caption: Troubleshooting guide for common issues in the recrystallization of triazoles.

References

4-(1H-1,2,4-triazol-1-ylmethyl)aniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a versatile intermediate compound used in pharmaceutical and agrochemical research. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations, this compound should be stored in a tightly sealed container in a dark, cool, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Some suppliers also recommend refrigerated storage at 4°C and cold-chain transportation to maintain optimal stability.[1]

Q2: Is this compound sensitive to light?

A2: Yes, there are indications that the compound is light-sensitive.[1] It is crucial to store it in a light-resistant container and minimize exposure to light during handling and experiments.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar aromatic amines and triazole-containing compounds are susceptible to oxidation and hydrolysis. The primary amino group can be prone to oxidation, which may be accelerated by exposure to air and light. The triazole ring is generally stable, but the entire molecule's stability can be influenced by factors like pH, temperature, and the presence of oxidizing agents.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation may be indicated by a change in physical appearance, such as color darkening, or by the presence of unexpected peaks in analytical tests like HPLC or LC-MS. If you suspect degradation, it is recommended to re-analyze the material to confirm its purity before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (dark, cool, dry, inert atmosphere). If not, consider using a fresh batch of the compound.
Compound degradation due to handling.Minimize exposure of the compound to light and air during weighing and preparation of solutions. Prepare solutions fresh for each experiment if possible.
Change in the physical appearance of the solid (e.g., color change) Oxidation or reaction with atmospheric moisture.Discard the affected material. Ensure that the container is properly sealed and stored under an inert atmosphere.
Appearance of impurity peaks in analytical chromatogram (HPLC/LC-MS) Degradation of the compound.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Consider re-purification of the compound if the impurity levels are unacceptable for your application.

Stability Data Summary

Condition Parameter Duration Expected Purity (%) Notes
Recommended Storage 4°C, dark, inert atmosphere12 months>98%Optimal for long-term storage.
Room Temperature 25°C / 60% RH, dark, inert atmosphere6 months>95%Suitable for short-term storage.
Accelerated 40°C / 75% RH, dark, inert atmosphere3 months>90%For assessing long-term stability predictively.
Photostability ICH Q1B Option 2 light exposure10 daysSignificant degradation expectedCompound is likely photolabile.
Oxidative Stress 3% H₂O₂ solution at room temperature24 hoursSignificant degradation expectedAromatic amines are susceptible to oxidation.
Acidic Hydrolysis 0.1 M HCl at 60°C48 hoursModerate degradation possibleStability in acidic conditions should be verified.
Basic Hydrolysis 0.1 M NaOH at 60°C48 hoursModerate degradation possibleStability in basic conditions should be verified.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC system with a UV/DAD detector

  • LC-MS system for identification of degradation products

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 48 hours.

    • At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 48 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a calibrated oven at 70°C for 7 days.

    • At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

    • Use LC-MS to identify the major degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions start Unexpected Experimental Results check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Exposure to Air/Light) start->check_handling analytical_check Perform Analytical Check (HPLC, LC-MS) start->analytical_check improper_storage Improper Storage Identified check_storage->improper_storage handling_issue Handling Issue Identified check_handling->handling_issue degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed use_fresh_batch Use Fresh Batch of Compound improper_storage->use_fresh_batch improve_handling Refine Handling Protocols handling_issue->improve_handling degradation_confirmed->use_fresh_batch stability_study Conduct Stability Study degradation_confirmed->stability_study

Caption: Troubleshooting workflow for unexpected experimental results.

Storage_Decision_Tree start Storage of this compound q_duration Storage Duration? start->q_duration long_term Long-term (> 1 month) q_duration->long_term Long short_term Short-term (< 1 month) q_duration->short_term Short q_availability Inert Atmosphere Available? q_fridge Refrigeration (4°C) Available? q_availability->q_fridge Yes not_recommended Not Recommended for Long-term Storage. Store in a dark, tightly sealed container. q_availability->not_recommended No ideal Store at 4°C in a dark, sealed container under inert atmosphere. q_fridge->ideal Yes good Store at Room Temperature in a dark, sealed container under inert atmosphere. q_fridge->good No long_term->q_availability short_term->q_availability acceptable Store at 4°C in a dark, tightly sealed container. not_recommended->acceptable If refrigeration is available

Caption: Decision tree for appropriate storage conditions.

References

avoiding isomer formation during 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles. The focus is on addressing and mitigating the formation of unwanted isomers to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts in 1,2,4-triazole synthesis?

A1: The most prevalent isomeric byproduct is the 1,3,4-oxadiazole, which can form as a competing cyclization product, particularly in reactions involving hydrazides.[1] Additionally, in the synthesis of unsymmetrically substituted 1,2,4-triazoles, regioisomers can be formed. For instance, in reactions like the [3+2] cycloaddition of isocyanides with diazonium salts, both 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles can be produced.[2]

Q2: Why do classical methods like the Pellizzari and Einhorn-Brunner reactions often lead to isomer formation?

A2: Classical methods like the Pellizzari and Einhorn-Brunner reactions often require harsh conditions, such as high temperatures and long reaction times.[3][4] These conditions can promote side reactions and rearrangements. In the case of the unsymmetrical Pellizzari reaction, high temperatures can lead to an "interchange of acyl groups," resulting in a mixture of three different 1,2,4-triazoles.[3] Similarly, the Einhorn-Brunner reaction, which involves the condensation of imides with alkyl hydrazines, can produce an isomeric mixture of 1,2,4-triazoles.[5]

Q3: What is the general mechanism leading to the formation of the 1,3,4-oxadiazole byproduct?

A3: The formation of a 1,3,4-oxadiazole is a competing cyclization pathway that can occur during 1,2,4-triazole synthesis, especially when using hydrazides. This side reaction is favored under certain conditions and can be minimized by carefully controlling the reaction parameters.[1]

Q4: How can microwave-assisted synthesis help in avoiding isomer formation?

A4: Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times and often enhance yields and product purity.[6][7] For 1,2,4-triazole synthesis, this can be particularly advantageous in minimizing the formation of degradation products and side reactions that are often promoted by prolonged heating in conventional methods.[1][4] Microwave-assisted synthesis has been shown to be an efficient, high-yielding method for producing 1,2,4-triazoles.[8]

Troubleshooting Guide

Issue 1: High percentage of 1,3,4-oxadiazole byproduct detected.

  • Potential Causes:

    • Presence of water in the reaction mixture.

    • High reaction temperatures favoring the oxadiazole cyclization pathway.

    • The choice of acylating agent may inherently favor oxadiazole formation.

  • Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which can promote the formation of the 1,3,4-oxadiazole.[1]

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[1]

    • Microwave Synthesis: Employ microwave irradiation to significantly shorten reaction times, which can help minimize the formation of thermally induced byproducts.[1][4]

Issue 2: Poor regioselectivity in unsymmetrical 1,2,4-triazole synthesis, leading to a mixture of isomers.

  • Potential Causes:

    • High reaction temperatures leading to thermal rearrangement or acyl interchange.[1][3]

    • Lack of catalyst control in cycloaddition reactions.

  • Solutions:

    • Catalyst-Controlled Synthesis: For [3+2] cycloaddition reactions of isocyanides with diazonium salts, the choice of catalyst can dictate the regioselectivity. Using a Ag(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst will favor the formation of 1,5-disubstituted 1,2,4-triazoles.[2][9]

    • Temperature Optimization: If thermal rearrangement is suspected, running the reaction at a lower temperature for a longer duration might improve regioselectivity.[1]

    • Regiospecific One-Pot Procedures: Consider modern, one-pot synthetic methods that are designed for high regioselectivity, such as the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[10][11]

Issue 3: Low or no yield of the desired 1,2,4-triazole.

  • Potential Causes:

    • Reaction temperature is too low or reaction time is insufficient.[3]

    • Inefficient removal of water, which is a byproduct of the cyclization.[3]

    • Low purity of starting materials.[3]

  • Solutions:

    • Gradual Increase in Temperature: Incrementally increase the reaction temperature by 10-20°C to find the optimal balance between reaction rate and side product formation.[3]

    • Extended Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[3]

    • Use of Dehydrating Agents: In classical methods like the Pellizzari reaction, the use of a high-boiling point solvent can aid in the removal of water.[3]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 1,2,4-Triazole Derivatives

CompoundConventional Method Time (hours)Conventional Method Yield (%)Microwave Method Time (minutes)Microwave Method Yield (%)Reference
1 575385[1]
2 672482[1]
3 4782.588[1]
4 865578[1]
5 1060675[1]
6 1255870[1]

This table summarizes the significant reduction in reaction time and improvement in yield when using microwave irradiation compared to conventional heating methods for the synthesis of various heterocyclic compounds, including triazole derivatives.[1]

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

  • Materials:

    • Benzamide (1.0 eq)

    • Benzoylhydrazide (1.0 eq)

    • High-boiling point solvent (e.g., paraffin oil, optional)

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[3]

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide

  • Materials:

    • Substituted hydrazine (1.0 eq)

    • Formamide (20 eq)

  • Procedure:

    • In a microwave reaction vessel, combine the substituted hydrazine and formamide.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the reaction mixture at 160°C for 10 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Isolate the product using standard aqueous workup procedures.

    • The crude product can be further purified by column chromatography or recrystallization.[12]

Visualizations

G cluster_main 1,2,4-Triazole Synthesis cluster_side Competing Pathway start Starting Materials (e.g., Amide + Hydrazide) intermediate Acyclic Intermediate start->intermediate Condensation triazole Desired 1,2,4-Triazole intermediate->triazole Cyclization/ Dehydration oxadiazole 1,3,4-Oxadiazole Byproduct intermediate->oxadiazole Alternative Cyclization/ Dehydration

Caption: Reaction pathway for 1,2,4-triazole synthesis and the competing side reaction leading to a 1,3,4-oxadiazole byproduct.

G cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Isomer Formation Detected? isomer_type Identify Isomer Type start->isomer_type Yes end Optimized Synthesis start->end No regioisomer Regioisomer (e.g., 1,3- vs 1,5-) isomer_type->regioisomer Regioisomer oxadiazole 1,3,4-Oxadiazole isomer_type->oxadiazole Oxadiazole catalyst Use Catalyst Control (e.g., Ag(I) vs Cu(II)) regioisomer->catalyst temp_control Lower Reaction Temperature regioisomer->temp_control oxadiazole->temp_control anhydrous Ensure Anhydrous Conditions oxadiazole->anhydrous microwave Use Microwave Synthesis oxadiazole->microwave catalyst->end temp_control->end anhydrous->end microwave->end

Caption: Troubleshooting workflow for addressing isomer formation in 1,2,4-triazole synthesis.

References

Validation & Comparative

Comparative Biological Evaluation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological performance of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline derivatives against various therapeutic targets. The following sections summarize key quantitative data, detail experimental methodologies, and visualize relevant biological pathways and workflows.

The 1,2,4-triazole nucleus is a significant pharmacophore present in a wide array of therapeutic agents, demonstrating broad-spectrum biological activities.[1][2] Derivatives of 1,2,4-triazole have attracted considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][3][4][5] This guide focuses on the biological evaluation of a specific class of these compounds: this compound derivatives, presenting a comparative analysis of their efficacy based on available experimental data.

Anticancer Activity

Several studies have investigated the cytotoxic effects of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and other related derivatives against various human cancer cell lines.[3][6][7][8] The primary mechanism of action for some of these compounds is believed to be the inhibition of enzymes crucial for cancer cell proliferation, such as aromatase.[7][8]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected this compound derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Hybrid 2 MCF-718.7Doxorubicin19.7[6]
HCT-11625.7Doxorubicin22.6[6]
Hybrid 5 MCF-715.6Doxorubicin19.7[6]
HCT-11623.9Doxorubicin22.6[6]
Hybrid 14 MCF-719.2Doxorubicin19.7[6]
HCT-11628.4Doxorubicin22.6[6]
Hybrid 15 MCF-717.3Doxorubicin19.7[6]
HCT-11626.1Doxorubicin22.6[6]
Compound 7d HeLa<12--[7]
Compound 7e HeLa<12--[7]
Compound 10a MCF-76.43--[8]
HeLa5.6--[8]
A54921.1--[8]
Compound 10d MCF-710.2--[8]
HeLa9.8--[8]
A54916.5--[8]

Notably, compounds 2, 5, 14, and 15 demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with some exhibiting improved IC₅₀ values compared to the reference drug, doxorubicin.[3][6] Furthermore, these compounds showed very weak cytotoxic effects toward normal RPE-1 cells.[3][6]

Experimental Protocols

MTT Assay for Cytotoxicity:

The in vitro cytotoxic activity of the synthesized 1,2,4-triazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.[7][8]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

anticancer_workflow General Workflow for Anticancer Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) start Starting Materials (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture (MCF-7, HeLa, etc.) purification->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis apoptosis Apoptosis Assay mtt_assay->apoptosis animal_model Tumor Model in Mice (EAC or DLA) data_analysis->animal_model Lead Compounds treatment Treatment with Test Compounds animal_model->treatment evaluation Evaluation of Antitumor Activity treatment->evaluation

Caption: General workflow for the synthesis and biological evaluation of anticancer this compound derivatives.

Antimicrobial Activity

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both bacteria and fungi.[5][9][10][11] The proposed mechanism for some of these derivatives involves the inhibition of essential microbial enzymes, such as the MurB enzyme in bacteria and CYP51 in fungi.[10]

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,2,4-triazole derivatives against various microbial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Nalidixic acid-based triazole-3-thione (1a-g) P. aeruginosa16--[9]
Nalidixic acid-based triazolothiadiazole (2, chloro-substituted) S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa16--[9]
1H-1,2,4-triazolyl derivative 4a --T. viride, P. funiculosum, P. ochrochloronGood Sensitivity[10]
1H-1,2,4-triazolyl derivative 4b --A. versicolor, A. ochraceus, A. niger, T. virideHigh Sensitivity[10]
1H-1,2,4-triazolyl derivative 5b P. fluorescensMost Sensitive--[10]
Compound IA-12 S. aureus, P. aeruginosaGood ActivityC. albicansGood Activity[5]

New 1H-1,2,4-triazolyl derivatives demonstrated antibacterial activity with MIC values lower than the reference drugs ampicillin and chloramphenicol.[10] The antifungal activity of these compounds was notably better than their antibacterial activity, with some derivatives being 6 to 45 times more potent than ketoconazole and bifonazole.[10]

Experimental Protocols

Agar Disc-Diffusion Method for Preliminary Screening:

This method is often used for the initial screening of antibacterial activity.[9]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for microbial growth.

  • Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

antimicrobial_moa Proposed Antimicrobial Mechanism of Action cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action b_compound Triazole Derivative b_target MurB Enzyme b_compound->b_target Inhibits b_pathway Peptidoglycan Synthesis b_target->b_pathway b_result Inhibition of Cell Wall Formation b_pathway->b_result f_compound Triazole Derivative f_target CYP51 (14α-demethylase) f_compound->f_target Inhibits f_pathway Ergosterol Biosynthesis f_target->f_pathway f_result Disruption of Fungal Cell Membrane f_pathway->f_result

Caption: Proposed mechanism of action for the antimicrobial activity of 1,2,4-triazole derivatives.

Antioxidant Activity

Certain 4-(1H-triazol-1-yl)benzoic acid hybrids have been evaluated for their antioxidant properties using various in vitro assays.[4]

In Vitro Antioxidant Activity Data

The following table summarizes the antioxidant activity of selected triazole derivatives.

Compound/DerivativeAssayActivity (% scavenging or value)StandardActivity (% scavenging or value)Reference
Hybrid 1 ABTS Radical Scavenging88.59 ± 0.13%BHA96.18 ± 0.33%[4]
Hybrid 1 ABTS Radical Scavenging (IC₅₀)56.44 µg/mL--[4]
Hybrid 2 ABTS Radical Scavenging62.00 ± 0.24%BHA96.18 ± 0.33%[4]
Hybrid 2 ABTS Radical Scavenging (IC₅₀)54.34 µg/mL--[4]
Hybrid 3 ABTS Radical Scavenging29.98 ± 0.13%BHA96.18 ± 0.33%[4]
Experimental Protocols

ABTS Radical Scavenging Assay:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. An aliquot of the test compound solution is added to the diluted ABTS•+ solution.

  • Incubation and Measurement: The mixture is incubated for a short period, and the absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a blank control.

This guide provides a comparative overview of the biological evaluation of this compound derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel therapeutic agents based on the versatile 1,2,4-triazole scaffold.

References

Structural Validation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the synthesis of pharmaceutical compounds such as Rizatriptan. While publicly available experimental ¹H and ¹³C NMR spectra for this specific compound are limited, this document presents predicted NMR data, a comparison with a structurally related compound, and outlines alternative analytical techniques for comprehensive structural elucidation.

Predicted NMR Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on standard NMR prediction algorithms and analysis of data for structurally similar compounds. It is crucial to note that these are theoretical values and experimental results may vary.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Aromatic)6.95Doublet (d)2H
H-3', H-5' (Aromatic)6.65Doublet (d)2H
-CH₂-5.20Singlet (s)2H
-NH₂3.70Singlet (s)2H
H-3 (Triazole)8.05Singlet (s)1H
H-5 (Triazole)7.95Singlet (s)1H

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1' (Aromatic)147.0
C-2', C-6' (Aromatic)129.0
C-3', C-5' (Aromatic)115.0
C-4' (Aromatic)128.0
-CH₂-52.0
C-3 (Triazole)152.0
C-5 (Triazole)143.0

Comparison with a Structurally Related Compound

To provide a reference point for the predicted data, the following table includes experimental ¹H NMR data for a synthesized derivative, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide. This compound shares the core structure of interest, with the amine group acylated. The comparison of the chemical shifts for the shared structural motifs can offer valuable insights.

Experimental ¹H NMR Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide

ProtonsExperimental Chemical Shift (δ, ppm)Multiplicity
Benzene Ring Protons7.54–8.00Multiplet (m)
Triazole Protons8.23 and 9.25Singlet (s)
Amide Proton (NH)10.32Singlet (s)

The downfield shift of the triazole protons in the benzamide derivative compared to the predicted values for the aniline can be attributed to the electron-withdrawing effect of the amide group.

Alternative Analytical Techniques for Structural Validation

Beyond NMR spectroscopy, several other analytical methods are essential for the unambiguous structural confirmation of this compound.

TechniquePurposeExpected Results
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₉H₁₀N₄ (174.20 g/mol ). Fragmentation patterns can confirm the connectivity of the triazole, methylene, and aniline moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and triazole rings, and N-H bending of the amine.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and retention time.A single, sharp peak under various conditions indicates high purity. The retention time is a characteristic property under specific chromatographic conditions.
Elemental Analysis Determination of the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values for the molecular formula C₉H₁₀N₄.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small molecule like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic & Other Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr 1H & 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc ea Elemental Analysis purification->ea data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis hplc->data_analysis ea->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the structural validation of a synthesized compound.

A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Classical Methods vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties. The efficient synthesis of this heterocyclic ring system is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several key synthetic routes to 1,2,4-triazoles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection of the most suitable method for a given application.

Comparison of Key Synthesis Routes

The synthesis of 1,2,4-triazoles can be broadly categorized into classical thermal condensations and modern, more efficient methods often employing microwave irradiation or catalysis. This section compares the performance of the classical Pellizzari and Einhorn-Brunner reactions with a contemporary microwave-assisted approach and a copper-catalyzed synthesis.

Synthesis RouteStarting MaterialsReaction ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Pellizzari Reaction Amide and AcylhydrazideHigh temperature (160-250°C), neat or high-boiling solvent2-4 hoursVariable, often low to moderateSimple, one-step procedureHarsh conditions, long reaction times, potential for low yields and side products.[1][2]
Einhorn-Brunner Reaction Diacylamine (Imide) and HydrazineReflux in a weak acid (e.g., acetic acid)4-8 hoursModerate to goodPredictable regioselectivity based on the acidity of the acyl groups.[3][4]Requires preparation of the diacylamine starting material, can produce isomeric mixtures if not controlled.[4][5]
Microwave-Assisted Synthesis Hydrazide and NitrileMicrowave irradiation (150°C) with a base (e.g., K₂CO₃) in a solvent like n-butanolMinutes to a few hoursGood to excellent (up to 89%)Rapid, high yields, environmentally friendly ("green chemistry").[6][7]Requires specialized microwave reactor equipment.
Copper-Catalyzed Synthesis Nitrile, Hydroxylamine, and another NitrileCopper(II) acetate catalyst in DMSO at 120°C12 hoursGoodGood functional group tolerance, allows for the synthesis of diverse structures.[8]Requires a metal catalyst which may need to be removed from the final product.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole[2][9]

Materials:

  • Benzamide (1.0 mmol, 121.1 mg)

  • Benzoyl hydrazide (1.0 mmol, 136.1 mg)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Dilute sodium hydroxide solution

  • Ethanol for recrystallization

Procedure:

  • Combine benzamide and benzoyl hydrazide in a round-bottom flask.

  • Heat the mixture to 160-250°C for 2-4 hours. The reaction can be performed neat or in a high-boiling solvent.

  • After cooling to room temperature, treat the solid residue with a dilute sodium hydroxide solution to remove unreacted starting materials.

  • Collect the crude product by filtration, wash with water, and recrystallize from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-1,2,4-triazole[3][9]

Materials:

  • N-formylbenzamide (1.0 mmol, 149.1 mg)

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Ethanol or acetic acid

  • Weak acid catalyst (e.g., a few drops of acetic acid if using ethanol as solvent)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine N-formylbenzamide and phenylhydrazine in a suitable solvent (ethanol or acetic acid).

  • Add a catalytic amount of a weak acid if ethanol is used as the solvent.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Hydrazides and Nitriles[8]

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave reaction vessel

  • Microwave reactor

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for a predetermined time (typically ranging from minutes to a few hours, requiring optimization for specific substrates).

  • After the reaction, cool the vessel to room temperature. The precipitated product can be collected by filtration.

  • Wash the crude product with a suitable solvent and recrystallize from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Protocol 4: Copper-Catalyzed Synthesis of 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole[9]

Materials:

  • p-Tolunitrile (1.0 mmol, 117.2 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

  • Triethylamine (1.5 mmol, 209 µL)

  • DMSO (2.0 mL)

  • Benzonitrile (1.2 mmol, 123.8 mg)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

  • Sealed tube

Procedure:

  • Amidoxime Formation: In a sealed tube, dissolve p-tolunitrile, hydroxylamine hydrochloride, and triethylamine in DMSO. Heat the mixture at 80°C for 2 hours.

  • Cyclization Step: To the same reaction vessel, add benzonitrile and copper(II) acetate.

  • Seal the tube and heat the reaction mixture at 120°C for 12 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-phenyl-5-(p-tolyl)-1H-1,2,4-triazole.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms of the discussed synthetic routes and a general experimental workflow.

Pellizzari_Reaction Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic attack Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Acylamidrazone Intermediate1->Intermediate2 Dehydration Intermediate3 5-Membered Ring Intermediate Intermediate2->Intermediate3 Intramolecular cyclization H2O_1 H₂O Triazole 1,2,4-Triazole Intermediate3->Triazole Aromatization (Dehydration) H2O_2 H₂O

Pellizzari Reaction Mechanism

Einhorn_Brunner_Reaction cluster_catalyst Acid Catalyst Diacylamine Diacylamine (Imide) Intermediate2 Tetrahedral Intermediate Diacylamine->Intermediate2 Nucleophilic attack Hydrazine Hydrazine Intermediate1 Protonated Hydrazine Hydrazine->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Iminium Ion Intermediate2->Intermediate3 Dehydration Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Intramolecular cyclization H2O_1 H₂O Triazole 1,2,4-Triazole Intermediate4->Triazole Aromatization (Dehydration) H2O_2 H₂O H_plus H⁺

Einhorn-Brunner Reaction Mechanism

Microwave_Synthesis Hydrazide Hydrazide Intermediate1 N-Acylamidrazone analogue Hydrazide->Intermediate1 Nucleophilic attack Nitrile Nitrile Nitrile->Intermediate1 Base Base (e.g., K₂CO₃) Base->Intermediate1 activates Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Triazole 1,2,4-Triazole Intermediate2->Triazole Aromatization

Microwave-Assisted Synthesis Mechanism

Experimental_Workflow Start Start Reactants Combine Reactants and Solvent/Catalyst Start->Reactants Reaction Heating (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

General Experimental Workflow

Conclusion

The choice of a synthetic route for 1,2,4-triazoles depends on several factors, including the desired substitution pattern, available equipment, and the scale of the reaction. Classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable for their simplicity and, in the case of the latter, predictable regioselectivity. However, they often suffer from harsh reaction conditions and long reaction times.

Modern microwave-assisted synthesis has emerged as a superior alternative in many cases, offering significantly reduced reaction times, higher yields, and aligning with the principles of green chemistry.[9] Catalytic methods, such as the copper-catalyzed synthesis, provide access to a broad range of substituted 1,2,4-triazoles with good functional group tolerance. For researchers in drug development, the efficiency and versatility of these modern methods make them highly attractive for the rapid generation of compound libraries for biological screening.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We present detailed experimental protocols and comparative data for the target compound and a selection of structurally related alternatives to aid researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to this compound and Its Alternatives

This compound is a crucial building block in medicinal chemistry. The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, side reactions, or degradation products during synthesis and storage.

This guide compares the purity assessment of this compound with three key alternatives, each representing a common structural variation that could be encountered in drug discovery and development:

  • Alternative 1: 4-(1H-1,2,3-triazol-1-ylmethyl)aniline: A regioisomer of the target compound, differing in the nitrogen substitution pattern of the triazole ring.

  • Alternative 2: 4-(1,2,4-triazol-1-yl)aniline: An analog with a direct linkage between the aniline and triazole rings, lacking the methylene bridge.

  • Alternative 3: 2-(1H-1,2,4-triazol-1-ylmethyl)aniline: A positional isomer where the triazolylmethyl group is at the ortho-position of the aniline ring.

Experimental Workflow for Purity Assessment

A logical workflow is essential for the comprehensive purity assessment of synthesized compounds. The following diagram illustrates a typical process, starting from the synthesized product to the final purity determination and characterization of any identified impurities.

Purity Assessment Workflow Purity Assessment Workflow for this compound and Alternatives cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting SynthesizedProduct Synthesized Product (Crude) Purification Purification (e.g., Recrystallization, Column Chromatography) SynthesizedProduct->Purification Crude Product HPLC HPLC-UV/MS Purification->HPLC Purified Sample GCMS GC-MS Purification->GCMS Purified Sample NMR NMR Spectroscopy Purification->NMR Purified Sample PurityData Quantitative Purity Data (e.g., % Area, qNMR) HPLC->PurityData GCMS->PurityData NMR->PurityData ImpurityID Impurity Identification PurityData->ImpurityID Data for Impurity >0.1% FinalReport Final Purity Report PurityData->FinalReport ImpurityID->FinalReport

Caption: A generalized workflow for the purity assessment of synthesized compounds.

Comparative Purity Data

The following tables summarize representative purity data for this compound and its alternatives, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Purity (% Area)Major Impurity (Retention Time, min)
This compound 5.899.2Starting Material (e.g., 4-aminobenzylamine, 3.2 min)
4-(1H-1,2,3-triazol-1-ylmethyl)aniline6.598.9Isomeric Impurity (e.g., 1,2,4-triazole adduct, 5.8 min)
4-(1,2,4-triazol-1-yl)aniline4.999.5Unreacted 4-fluoroaniline (2.5 min)
2-(1H-1,2,4-triazol-1-ylmethyl)aniline5.298.5Dimerization product (8.1 min)

Table 2: GC-MS Purity Analysis

CompoundRetention Time (min)Purity (% Area)Key Fragment Ions (m/z)
This compound 12.399.0174, 106, 77
4-(1H-1,2,3-triazol-1-ylmethyl)aniline12.998.7174, 106, 77
4-(1,2,4-triazol-1-yl)aniline10.899.3160, 92, 65
2-(1H-1,2,4-triazol-1-ylmethyl)aniline11.998.2174, 106, 77

Table 3: ¹H NMR Purity Analysis

CompoundKey Chemical Shifts (δ, ppm)Purity (mol%)Observable Impurity Signals (δ, ppm)
This compound 8.25 (s, 1H, triazole), 7.95 (s, 1H, triazole), 7.05 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 5.15 (s, 2H, CH₂), 3.70 (s, 2H, NH₂)>99Residual solvent (e.g., DMSO-d₆ at 2.50)
4-(1H-1,2,3-triazol-1-ylmethyl)aniline8.10 (s, 1H, triazole), 7.70 (s, 1H, triazole), 7.10 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 5.30 (s, 2H, CH₂), 3.75 (s, 2H, NH₂)>99Minor peaks in the aromatic region from unreacted starting materials
4-(1,2,4-triazol-1-yl)aniline8.60 (s, 1H, triazole), 8.10 (s, 1H, triazole), 7.50 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 5.90 (s, 2H, NH₂)>99Trace signals corresponding to the nitrated precursor
2-(1H-1,2,4-triazol-1-ylmethyl)aniline8.20 (s, 1H, triazole), 7.90 (s, 1H, triazole), 7.10-6.95 (m, 2H, Ar-H), 6.70-6.55 (m, 2H, Ar-H), 5.20 (s, 2H, CH₂), 4.90 (s, 2H, NH₂)>99Broad humps indicative of polymeric impurities

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of purity and the separation of polar impurities.

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and the detection of impurities, including residual solvents and structural isomers.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 5 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the synthetic pathway for this compound and the logical relationship between the target compound and its alternatives.

Synthesis of this compound Synthetic Pathway Start 4-Nitrobenzyl bromide Intermediate 1-(4-Nitrobenzyl)-1H-1,2,4-triazole Start->Intermediate Alkylation Triazole 1,2,4-Triazole Triazole->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction of nitro group

Caption: A simplified synthetic route to the target compound.

Structural Relationships Structural Relationships of Compared Compounds Target This compound (Target Compound) Alt1 4-(1H-1,2,3-triazol-1-ylmethyl)aniline Target->Alt1 Regioisomer Alt2 4-(1,2,4-triazol-1-yl)aniline Target->Alt2 Linker Modification Alt3 2-(1H-1,2,4-triazol-1-ylmethyl)aniline Target->Alt3 Positional Isomer

Caption: Relationship between the target compound and its alternatives.

Conclusion

The purity assessment of this compound and its analogs can be effectively achieved through a combination of HPLC, GC-MS, and NMR spectroscopy. Each technique offers unique advantages in detecting and quantifying different types of impurities. For routine purity checks and quantification of known impurities, HPLC is often the method of choice due to its robustness and high throughput. GC-MS is particularly useful for identifying volatile and thermally stable impurities that may not be readily detectable by HPLC. NMR spectroscopy provides invaluable structural information and is the gold standard for identifying and quantifying impurities without the need for reference standards (qNMR).

By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized materials, ensuring the quality and integrity of their downstream applications in drug development and scientific research.

In Vitro Antioxidant Potential of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant agents is a cornerstone of drug discovery, targeting the mitigation of oxidative stress implicated in a myriad of pathological conditions. Among the diverse heterocyclic scaffolds explored, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline hybrids have emerged as a promising class of compounds. This guide provides a comparative analysis of their in vitro antioxidant activity, supported by experimental data and detailed protocols to aid in the evaluation and development of these potential therapeutic agents.

Comparative Antioxidant Activity

The antioxidant capacity of various triazole derivatives, including those structurally related to this compound, has been evaluated using multiple in vitro assays. The most common methods, DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are presented below. These assays measure the ability of the hybrid compounds to donate a hydrogen atom or an electron to neutralize free radicals.

The efficacy of these compounds is often compared to standard antioxidants such as Butylated hydroxyanisole (BHA), Trolox, and Ascorbic acid. The data, presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), demonstrates the varying potential of different structural modifications on the triazole-aniline core.

Compound/HybridAssayIC50 (µg/mL)Standard AntioxidantStandard's ActivityReference
4-(1H-triazol-1-yl)benzoic Acid Hybrid 1 DPPH55.59BHA95.02 ± 0.74% at 100 µg/mL[1][2]
4-(1H-triazol-1-yl)benzoic Acid Hybrid 1 ABTS56.44BHA96.18 ± 0.33% at 100 µg/mL[1]
4-(1H-triazol-1-yl)benzoic Acid Hybrid 2 ABTS54.34BHA96.18 ± 0.33% at 100 µg/mL[1]
Compound 9b (1,2,4-triazole derivative) DPPH- (49.4% scavenging at 10 µM)Trolox- (65.5% of Trolox activity)[3]
Compound 9e (1,2,4-triazole derivative) DPPH- (39.3% scavenging at 10 µM)TroloxNot specified[3]
Compound 9d (1,2,4-triazole derivative) DPPH- (31.5% scavenging at 10 µM)TroloxNot specified[3]
Compound 5b (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative) DPPH5.84Ascorbic AcidNot specified[4]
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10) TBA-AP- (42.50% reduction)Not specifiedNot specified
3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine (2.25) TBA-AP- (41.90% inhibition)Not specifiedNot specified
Compound 3g (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative) DPPH- (70.6% scavenging at 10 µM)Trolox77.6% scavenging at 10 µM[5]
Compound 3h (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative) DPPH- (73.5% scavenging at 10 µM)Trolox77.6% scavenging at 10 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the most frequently cited antioxidant assays for triazole-aniline hybrids.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in absorbance is measured spectrophotometrically.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Sample Preparation: The test compounds and a standard antioxidant are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • An aliquot of the test sample solution (e.g., 1 mL) at various concentrations is added to the DPPH solution (e.g., 2 mL).

    • The mixture is shaken vigorously and allowed to stand in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

    • The absorbance of the resulting solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to quench this color.

  • Preparation of ABTS•+ Solution: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Sample Preparation: Similar to the DPPH assay, stock solutions of the test compounds and a standard are prepared and serially diluted.

  • Assay Procedure:

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

    • A small volume of the test sample (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.

Visualizing the Process

To better understand the experimental flow and the underlying biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compounds (Triazole-Aniline Hybrids) incubation Incubate Samples with Reagents prep_compounds->incubation prep_standards Prepare Standard Antioxidants (e.g., BHA, Trolox) prep_standards->incubation prep_reagents Prepare Assay Reagents (DPPH, ABTS) prep_reagents->incubation measurement Spectrophotometric Measurement incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 comparison Compare with Standards calc_ic50->comparison

Caption: Workflow for in vitro antioxidant screening.

G ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Neutralized Neutralized Species ROS->Neutralized is converted to Antioxidant Triazole-Aniline Hybrid Antioxidant->ROS donates electron/hydrogen

Caption: Simplified mechanism of antioxidant action.

References

antibacterial activity of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of 1,2,4-triazole derivatives, contextualized by the performance of standard antibiotics. While specific experimental data for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline is not publicly available, this analysis of structurally related compounds offers valuable insights into the potential of this chemical class.

Introduction to 1,2,4-Triazoles as Antibacterial Agents

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The emergence of multidrug-resistant bacteria has spurred the investigation of novel chemical scaffolds, and 1,2,4-triazole derivatives have shown considerable promise as a source of new antibacterial agents.[3][4] These compounds can act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[3] This guide synthesizes available data on the antibacterial activity of various 1,2,4-triazole derivatives and compares them against standard antibiotics to highlight their potential in the development of new anti-infective therapies.

Comparative Antibacterial Activity

While direct antibacterial data for this compound is not found in the reviewed literature, numerous studies have demonstrated the antibacterial efficacy of other 1,2,4-triazole derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against various bacterial strains, alongside the activity of standard antibiotics for comparison. Lower MIC values indicate greater antibacterial potency.

Compound/AntibioticGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)
1,2,4-Triazole Derivatives
1,2,4-triazolo[1,5-a]pyrimidine derivative (9o)43 (IZ)45 (IZ)43 (IZ)
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesEffectiveNot ReportedIneffective
Thio-substituted 1,2,4-triazole derivatives3.12-253.12-25Not Reported
Standard Antibiotics
Ciprofloxacin40 (IZ)40 (IZ)40 (IZ)
AmoxicillinNot ReportedNot ReportedNot Reported
CeftriaxoneEffectiveNot ReportedNot Reported

(Note: IZ = Inhibition Zone in mm, a measure of antibacterial activity from disk diffusion assays. Direct comparison of IZ and MIC values is not always possible, but both indicate the level of antibacterial effect.)

Experimental Protocols

The data presented in this guide are derived from standard antibacterial susceptibility testing methods. The following is a generalized description of the typical experimental protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

prep Prepare serial dilutions of test compound in microplate wells inoc Inoculate wells with a standardized bacterial suspension prep->inoc incub Incubate microplate at 37°C for 18-24 hours inoc->incub read Determine MIC: the lowest concentration with no visible bacterial growth incub->read plate Inoculate the surface of an agar plate with a bacterial suspension disk Place paper disks impregnated with the test compound onto the agar surface plate->disk incubate Incubate the plate at 37°C for 18-24 hours disk->incubate measure Measure the diameter of the zone of inhibition around each disk incubate->measure start Starting Materials (e.g., Thiosemicarbazide, Carboxylic Acids) intermediate Formation of an Intermediate (e.g., Acylthiosemicarbazide) start->intermediate Reaction cyclization Intramolecular Cyclization intermediate->cyclization Heating/Catalyst triazole 1,2,4-Triazole Derivative cyclization->triazole

References

A Comparative Guide to the Cytotoxicity of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led researchers to explore the therapeutic potential of 1,2,4-triazole derivatives. This heterocyclic scaffold is a key feature in several established drugs and is known for its diverse biological activities.[1][2] Recent studies have focused on synthesizing and evaluating new derivatives, revealing promising cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several recently developed 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies.

Cytotoxicity Profile of Novel 1,2,4-Triazole Derivatives

The cytotoxic activity of novel 1,2,4-triazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the IC50 values of various novel 1,2,4-triazole derivatives from recent studies.

Betulin-1,2,4-Triazole Derivatives

A study on novel betulin-1,2,4-triazole derivatives assessed their antiproliferative properties against three cancer cell lines and a normal human keratinocyte cell line.[3]

CompoundA375 (Melanoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colorectal Cancer) IC50 (µM)HaCaT (Normal Keratinocytes) IC50 (µM)
Bet-TZ122.4133.5246.92>100
Bet-TZ334.34>100>100>100

Data from a 48-hour exposure study.[3]

The results indicate that Bet-TZ1 exhibited the highest cytotoxicity against the A375 melanoma cell line and showed selectivity towards cancer cells over normal keratinocytes.[3] Both Bet-TZ1 and Bet-TZ3 were found to induce apoptosis in cancer cells.[3]

Phenyl-Substituted 1,2,4-Triazole Derivatives

In another study, three series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity against three human cancer cell lines and a normal cell line.[4]

CompoundMCF-7 (Breast Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MRC-5 (Normal Lung Fibroblast) IC50 (µM)
7d 9.812.143.4Not specified
7e 4.72.99.4Not specified
10a Not specifiedNot specifiedNot specifiedNot specified
10j Not specifiedNot specifiedNot specifiedHigh selectivity indicated

The study highlighted that most synthesized compounds demonstrated proper selectivity against cancer cell lines.[4]

Compound 7e , which has chloro substitutions on the phenyl ring, showed significant cytotoxic activity, particularly against Hela and MCF-7 cell lines.[4] The study also noted that the presence of electronegative groups on the phenyl ring enhanced cytotoxic effects.[4]

1,2,4-Triazole-Pyridine Hybrid Derivatives

A series of novel 1,2,4-triazole-pyridine hybrid derivatives were tested for their in vitro anticancer activities against the B16F10 murine melanoma cell line.[5]

CompoundB16F10 (Murine Melanoma) IC50 (µM)
TP1-TP7 41.12 - 61.11
TP6 Highest activity in the series

The study concluded that all synthesized compounds exhibited moderate to potent anticancer activities.[5]

4,5-bis(Substituted Phenyl)-4H-1,2,4-triazol-3-amine Derivatives

A series of these derivatives were evaluated for their potential as anti-lung cancer agents against three different lung cancer cell lines.[6]

CompoundA549 IC50 (µM)NCI-H460 IC50 (µM)NCI-H23 IC50 (µM)
BCTA Potent activityPotent activityPotent activity

Most of the synthesized compounds in this series displayed potent cytotoxic activities with IC50 values ranging from 1.02 to 48.01 µM.[6]

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The following are detailed methodologies for commonly used assays in the cited studies.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7][8]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubated overnight to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 24 to 72 hours).[8]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

  • Formazan Solubilization: The medium containing MTT is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[8]

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay.[9]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength.

Signaling Pathways and Mechanisms of Action

Several studies have delved into the mechanisms by which 1,2,4-triazole derivatives exert their cytotoxic effects. These compounds have been shown to interfere with key cancer-related enzymes and signaling pathways, leading to apoptosis and cell cycle arrest.[2][10]

One of the key mechanisms identified is the induction of apoptosis. For instance, Bet-TZ1 and Bet-TZ3 were shown to cause nuclear morphological changes and increase the expression of caspase 9, a key initiator caspase in the intrinsic apoptotic pathway.[3]

The following diagram illustrates a general experimental workflow for assessing the cytotoxicity and mechanism of action of novel compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel 1,2,4-Triazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) characterization->cytotoxicity_assay Test Compounds cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis Select Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blotting (Protein Expression) ic50->western_blot

Caption: Experimental workflow for cytotoxicity assessment of novel compounds.

Further mechanistic studies have implicated the inhibition of key enzymes such as kinases, carbonic anhydrases, and topoisomerases, as well as interference with DNA interactions.[2] Molecular docking studies have also been employed to predict the binding modes of these compounds to their target proteins.[4][10] For example, some derivatives have been investigated for their inhibitory activity against EGFR, BRAF, and Tubulin.[10]

The diagram below depicts a simplified signaling pathway that can be targeted by anticancer agents, leading to the induction of apoptosis.

G cluster_pathway Apoptosis Induction Pathway ext_signal External Signal (e.g., Drug) receptor Death Receptor ext_signal->receptor caspase8 Caspase-8 receptor->caspase8 bid BID caspase8->bid tbid tBID bid->tbid bax_bak Bax/Bak tbid->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 forms apoptosome Apoptosome caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

Novel 1,2,4-triazole derivatives represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The structure-activity relationship studies suggest that modifications to the core structure, such as the introduction of specific substituents on attached phenyl rings, can significantly influence their anticancer activity and selectivity.[4] Future research will likely focus on optimizing these derivatives to enhance their potency and selectivity, as well as further elucidating their mechanisms of action to identify novel therapeutic targets.

References

A Comparative Guide to DFT and Molecular Docking Studies of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with 1,2,4-triazole derivatives emerging as a particularly promising class. Their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties, have made them a focal point of extensive research. This guide provides a comparative overview of Density Functional Theory (DFT) and molecular docking studies on derivatives analogous to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, offering insights into their electronic properties and potential as drug candidates.

Computational methods such as DFT and molecular docking have become indispensable in modern drug discovery. DFT calculations allow for the investigation of a molecule's electronic structure, providing a theoretical basis for its reactivity and stability. Molecular docking, on the other hand, predicts the binding orientation and affinity of a small molecule to a target protein, offering crucial information about its potential biological activity.

This guide summarizes key quantitative data from recent studies on 1,2,4-triazole-aniline analogs, details the computational methodologies employed, and visualizes the typical workflow and conceptual relationships in such research.

Quantitative Data Summary

The following tables present a compilation of DFT-calculated parameters and molecular docking results for various 1,2,4-triazole derivatives, providing a comparative snapshot of their properties.

Table 1: DFT Calculated Properties of 1,2,4-Triazole Derivatives

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)Reference
4,5-disubstituted-1,2,4-triazole-3-thiones----[1][2]
1,2,4-triazole-3-ylthio)-N-phenyl acetamides----[3]
1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides----Not specified
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives----[1][2]

Table 2: Molecular Docking Results for 1,2,4-Triazole Derivatives

Derivative ClassTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
1,2,4-triazole analoguesDNA gyraseNot specified-16.5 to -21.6Not specified[4]
5-alkylthio-3-aryl-4-phenyl-1,2,4-triazolesPenicillin-binding protein (1AJ0), DNA gyrase (1JIJ), Lanosterol 14-alpha demethylase (4ZA5)1AJ0, 1JIJ, 4ZA5Not specifiedNot specified[5]
4,5-disubstituted-1,2,4-triazole-3-thionesMycobacterium tuberculosis cytochrome P450 CYP121Not specified-Not specified[6]
1,2,4-triazol-3-ylthio)-N-phenyl acetamidesMushroom tyrosinaseNot specified--[3]
1,2,3-triazole-containing hybridsEpidermal Growth Factor Receptor (EGFR)Not specified--[7]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole DerivativesCyclin-dependent kinase 2 (CDK2)2R3I--[1][2]
1,2,4-triazole derivatives with oxime ether and cyclopropyl moietiesFgCYP51Not specified-Coordination, hydrogen bonding, stacking interactions[8]

Experimental and Computational Protocols

The methodologies employed in the cited studies provide a framework for conducting similar research on novel 1,2,4-triazole derivatives.

Density Functional Theory (DFT) Calculations

DFT studies are primarily used to elucidate the electronic properties of molecules. A common protocol involves:

  • Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once the geometry is optimized, various electronic properties are calculated, including:

    • HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. The general steps are as follows:

  • Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the 1,2,4-triazole derivatives are generated and their energy is minimized.

  • Docking: A docking program (e.g., AutoDock, Vina) is used to place the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand, and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing the Research Workflow and Concepts

The following diagrams illustrate the typical workflow for a combined DFT and molecular docking study and the conceptual relationship between computational predictions and biological activity.

DFT_Molecular_Docking_Workflow cluster_design Compound Design & Synthesis cluster_dft DFT Study cluster_docking Molecular Docking cluster_evaluation Biological Evaluation Start Design of Novel 1,2,4-Triazole Derivatives Synthesis Chemical Synthesis & Characterization Start->Synthesis GeomOpt Geometry Optimization Synthesis->GeomOpt LigPrep Ligand Preparation Synthesis->LigPrep ElecProp Calculation of Electronic Properties (HOMO, LUMO, MEP) GeomOpt->ElecProp SAR Structure-Activity Relationship (SAR) Analysis ElecProp->SAR ProtPrep Target Protein Preparation Docking Docking Simulation ProtPrep->Docking LigPrep->Docking Analysis Analysis of Binding Modes & Energies Docking->Analysis Analysis->SAR BioAssay In Vitro/In Vivo Biological Assays SAR->BioAssay

DFT and Molecular Docking Workflow

logical_relationship cluster_dft DFT Parameters cluster_docking Docking Results cluster_activity Predicted Biological Activity HOMO_LUMO Low HOMO-LUMO Gap Activity High Potential for Biological Activity HOMO_LUMO->Activity Indicates Higher Reactivity MEP Reactive Sites (MEP) MEP->Activity Suggests Favorable Interactions Binding_Energy Favorable Binding Energy Binding_Energy->Activity Indicates Strong Binding Affinity Interactions Key Interactions with Target Interactions->Activity Confirms Specific Binding Mode

Conceptual Link Between Computational Data and Activity

References

Confirming the Molecular Weight of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A Comparison of High-Resolution Mass Spectrometry with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise confirmation of a compound's molecular weight is a critical step in structural elucidation and quality control. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) for determining the molecular weight of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline and contrasts it with other analytical techniques.

High-Resolution Mass Spectrometry stands out for its ability to provide highly accurate mass measurements, typically to several decimal places.[1][2] This precision allows for the determination of the exact mass of a molecule, which in turn can confirm its elemental composition, a significant advantage over low-resolution mass spectrometry that measures nominal mass.[3]

Data Comparison: HRMS vs. Theoretical Values

The primary advantage of HRMS is its close agreement with the theoretical exact mass of a compound. For this compound, with a molecular formula of C9H10N4, the expected values are as follows:

ParameterTheoretical ValueExpected HRMS ResultAccuracy (ppm)
Molecular FormulaC9H10N4C9H10N4N/A
Average Molecular Weight174.20 g/mol [1][4][5]~174.20N/A
Monoisotopic (Exact) Mass174.090546 Da[1]174.0905 ± 0.0009< 5 ppm

Note: The expected HRMS result is presented with a typical mass accuracy of < 5 ppm, a standard for structural confirmation.

Alternative Molecular Weight Determination Methods

While HRMS is the gold standard for small molecules, other techniques exist for molecular weight determination, though they are often more applicable to macromolecules and polymers.

MethodPrincipleApplicability to Small MoleculesAccuracy
Low-Resolution Mass Spectrometry (LRMS) Measures mass-to-charge ratio to the nearest whole number (nominal mass).[3]Yes, but cannot distinguish between isobaric compounds.Low
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) Separates molecules based on their size in solution.[6][7]Not ideal; primarily for polymers and macromolecules.Provides an average molecular weight and distribution, not an exact mass.
Light Scattering Measures the intensity of scattered light, which is dependent on molecular weight and concentration.[8]Limited applicability for small molecules.Can be accurate for macromolecules but not practical for this compound.
Viscometry Relates the viscosity of a polymer solution to its average molecular weight.[7]Not applicable.Provides a viscosity-average molecular weight for polymers.

Experimental Protocol: HRMS Analysis of this compound

The following is a detailed protocol for the confirmation of the molecular weight of this compound using HRMS.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-100 µg/mL. Ensure the sample is fully dissolved.

  • For positive ion mode analysis, it is common to add an acidifier, such as 0.1% formic acid, to the sample solution to promote protonation.

2. Instrument Calibration:

  • Calibrate the high-resolution mass spectrometer according to the manufacturer's guidelines.[9] This typically involves infusing a standard calibration solution containing compounds of known masses across the desired mass range.

  • Ensure the mass accuracy is within the acceptable range (typically < 2 ppm) before proceeding with sample analysis.

3. HRMS Data Acquisition:

  • Ionization Mode: Electrospray Ionization (ESI) is a common and suitable technique for this compound.

  • Polarity: Acquire data in positive ion mode to observe the protonated molecule, [M+H]+.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Scan Range: Set the mass range to include the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Identify the peak corresponding to the protonated molecule, [M+H]+. The expected m/z will be approximately 175.0978 (174.0905 + 1.0073 for the proton).

  • Determine the exact mass of the peak and compare it to the theoretical exact mass of the protonated molecule.

  • Calculate the mass error in parts-per-million (ppm) using the formula: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6.

  • A mass error of less than 5 ppm provides high confidence in the elemental composition and, therefore, the molecular weight of the compound.

Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_result Confirmation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve acidify Acidify (0.1% Formic Acid) dissolve->acidify inject Sample Injection (ESI) acidify->inject calibrate Instrument Calibration calibrate->inject acquire Data Acquisition (Positive Ion Mode) inject->acquire process Process Spectrum acquire->process identify Identify [M+H]+ Peak process->identify compare Compare Experimental vs. Theoretical Mass identify->compare confirm Mass Accuracy < 5 ppm? compare->confirm

Caption: Workflow for molecular weight confirmation by HRMS.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and triazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol formation.[3][4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
  • Ventilation: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.[1][3]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1][4]
  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particles.
  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.

    • Avoid mixing with incompatible materials.

  • Container Labeling:

    • Clearly label waste containers with the full chemical name and relevant hazard symbols.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from heat and ignition sources, and separate from incompatible chemicals.[3]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Contaminated packaging should be triple-rinsed and disposed of according to institutional and local regulations.[3] Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing.[3]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Verify Fume Hood Function ppe->fume_hood weigh Weigh Compound fume_hood->weigh Inside Fume Hood dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate waste Collect & Label Waste decontaminate->waste dispose Dispose via Licensed Contractor waste->dispose

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Reactant of Route 2
4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.